Anticancer agent 118
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H19ClFN3O4 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
7-[4-(2-chloroacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H19ClFN3O4/c20-9-17(25)23-5-3-22(4-6-23)16-8-15-12(7-14(16)21)18(26)13(19(27)28)10-24(15)11-1-2-11/h7-8,10-11H,1-6,9H2,(H,27,28) |
InChI Key |
AGTFKGLDCMHYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=O)CCl)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
FL118: A Deep Dive into Its p53-Independent Mechanisms of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
FL118, a novel camptothecin analogue, has emerged as a promising anti-cancer agent with potent activity against a broad spectrum of malignancies. A key feature of FL118 is its ability to induce cancer cell death through mechanisms that are independent of the tumor suppressor protein p53, a pathway frequently inactivated in human cancers, contributing to therapeutic resistance. This technical guide provides an in-depth exploration of the p53-independent mechanisms of FL118, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core p53-Independent Mechanism: Targeting Key Survival Proteins
FL118 exerts its potent anti-tumor effects in a p53-independent manner primarily by selectively inhibiting the expression of several key anti-apoptotic proteins.[1][2][3] This multi-targeted approach disrupts critical cancer cell survival pathways, leading to apoptosis and cell cycle arrest. The primary targets of FL118 include:
-
Survivin: A member of the inhibitor of apoptosis (IAP) family, survivin is overexpressed in most human cancers and is associated with resistance to chemotherapy and radiation. FL118 has been shown to effectively inhibit survivin promoter activity and its expression at the mRNA and protein levels.[1][4][5]
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is crucial for the survival of various cancer cells. FL118 downregulates Mcl-1 expression, contributing to the induction of apoptosis.[1][2]
-
XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family, XIAP directly inhibits caspases, the key executioners of apoptosis. FL118 treatment leads to a reduction in XIAP levels.[1][2]
-
cIAP2 (cellular inhibitor of apoptosis protein 2): Similar to other IAPs, cIAP2 prevents apoptosis. FL118 also downregulates the expression of this survival protein.[1][2]
Importantly, the inhibition of these anti-apoptotic proteins by FL118 occurs irrespective of the p53 status (wild-type, mutant, or null) of the cancer cells.[1][5] In fact, some studies suggest that cancer cells with null or mutated p53 may be even more sensitive to FL118 treatment.[5][6]
Quantitative Data on FL118 Efficacy
The following tables summarize the quantitative data on the efficacy of FL118 in various cancer cell lines and in vivo models, highlighting its p53-independent activity.
Table 1: In Vitro Cytotoxicity of FL118 (IC50 Values)
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference(s) |
| A549 | Lung Carcinoma | Wild-Type | 8.94 ± 1.54 | [1] |
| MDA-MB-231 | Breast Carcinoma | Mutant | 24.73 ± 13.82 | [1] |
| RM-1 | Mouse Prostate Carcinoma | Not Specified | 69.19 ± 8.34 | [1] |
| HCT-116 | Colorectal Cancer | Wild-Type | < 6.4 | [7] |
| MCF-7 | Breast Cancer | Wild-Type | < 6.4 | [7] |
| HepG-2 | Liver Cancer | Wild-Type | < 6.4 | [7] |
| LOVO | Colon Cancer | Wild-Type | Lower than SN38 | [8] |
Table 2: In Vivo Antitumor Activity of FL118 in Xenograft Models
| Tumor Model | Treatment Schedule | Tumor Growth Inhibition | Reference(s) |
| Irinotecan-resistant FaDu (Head & Neck) xenografts | 1.5 mg/kg, IP, q2d x 5 | Effective tumor regression | [9] |
| Irinotecan-resistant SW620 (Colorectal) xenografts | 1.5 mg/kg, IP, q2d x 5 | Effective tumor regression | [9] |
| LOVO (Colorectal) xenografts | 0.5 and 0.75 mg/kg, once weekly | Significant tumor growth inhibition; >2-fold reduction in tumor weight at 0.75 mg/kg | [8] |
| SN38-resistant LOVO (Colorectal) xenografts | Not specified | Nearly 40% reduction in tumor size | [8] |
| HCT116-SN50 (Colorectal) xenografts | 1.5 mg/kg, IP, once per week | Improved efficacy over irinotecan | [10] |
| H460 (Lung) xenografts | 1.5 mg/kg, IP, once per week | Improved efficacy over irinotecan | [10] |
Key Signaling Pathways Modulated by FL118
FL118's p53-independent mechanism of action involves the modulation of several critical signaling pathways.
Direct Targeting of DDX5
A pivotal discovery in understanding FL118's mechanism is its direct binding to the oncoprotein DDX5 (p68), an RNA helicase.[2] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[2] DDX5 acts as a master regulator of several oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[2] By degrading DDX5, FL118 effectively downregulates this entire network of pro-survival and pro-proliferative factors.
Inhibition of the CIP2A/PP2A Axis
Another p53-independent mechanism involves the inactivation of the CIP2A/PP2A signaling axis. CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A) is an oncoprotein that inhibits the tumor-suppressing activity of PP2A.[6][11] FL118 has been shown to downregulate CIP2A at both the mRNA and protein levels. This reduction in CIP2A leads to the reactivation of PP2A, which in turn can dephosphorylate and inactivate pro-survival proteins, ultimately promoting apoptosis.
Detailed Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic effects of FL118 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
FL118 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.[4]
-
Prepare serial dilutions of FL118 in complete culture medium. The final concentrations typically range from 0 to 300 nM.[4]
-
Remove the existing medium from the wells and add 100 µL of the FL118-containing medium to each well. Include a vehicle control (DMSO) group.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[4]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
This protocol is used to determine the effect of FL118 on the expression levels of target proteins.
Materials:
-
Cancer cells treated with FL118
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2, DDX5, CIP2A, actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of FL118 for the specified time.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[12]
-
Centrifuge the lysates at 15,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., actin or GAPDH) to normalize protein levels.
Clonogenic Assay
This assay assesses the long-term effect of FL118 on the ability of single cancer cells to form colonies.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Complete culture medium
-
FL118 stock solution
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Plate a low density of cells (e.g., 200 cells/well in a 12-well plate) and allow them to attach overnight.[9]
-
Treat the cells with various concentrations of FL118 for a defined period (e.g., 2-6 hours).[9]
-
Wash the cells with PBS to remove the drug and add fresh complete medium.[9]
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet solution.[13]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as >50 cells).
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of FL118 in an animal model.
Materials:
-
Immunocompromised mice (e.g., SCID or athymic nude mice)
-
Human cancer cell lines
-
Matrigel (optional)
-
FL118 formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-3 x 10⁶ cells) into the flank of the mice.[14]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[9]
-
Randomize the mice into treatment and control groups.
-
Administer FL118 at the determined dose and schedule (e.g., 1.5 mg/kg, intraperitoneally, every other day for five doses).[9] The maximum tolerated dose (MTD) for a weekly x 4 schedule has been defined as 10 mg/kg.[2]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
FL118 represents a significant advancement in the development of novel anti-cancer therapeutics, particularly for tumors that have developed resistance to conventional therapies due to p53 inactivation. Its multifaceted, p53-independent mechanism of action, centered on the downregulation of key survival proteins through direct targeting of DDX5 and modulation of the CIP2A/PP2A axis, provides a robust strategy for inducing cancer cell death. The compelling preclinical data, including potent in vitro cytotoxicity and significant in vivo tumor regression, underscore the therapeutic potential of FL118 and warrant its continued investigation in clinical settings. This technical guide provides a comprehensive overview for researchers and drug development professionals to further explore and harness the capabilities of this promising anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CIP2A inhibits PP2A in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. e-century.us [e-century.us]
FL118: A Multi-Targeted Inhibitor of Survivin, Mcl-1, XIAP, and cIAP2 for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FL118, a novel camptothecin analogue, has emerged as a promising anti-cancer agent with a unique mechanism of action that distinguishes it from other drugs in its class. This small molecule demonstrates potent and selective inhibitory activity against several key anti-apoptotic proteins, including survivin, myeloid cell leukemia-1 (Mcl-1), X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2][3] Notably, FL118's efficacy is independent of the p53 tumor suppressor status, a common mechanism of drug resistance.[1][3] This technical guide provides a comprehensive overview of FL118, focusing on its core mechanism of action, quantitative data on its anti-cancer effects, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.
Introduction to FL118
FL118, chemically known as 10,11-methylenedioxy-20(S)-camptothecin, was identified through high-throughput screening for inhibitors of the survivin gene promoter.[4] While structurally similar to other camptothecin derivatives like irinotecan and topotecan, FL118 exhibits a distinct and superior anti-tumor profile.[5] Unlike its predecessors that primarily function as topoisomerase I (Top1) inhibitors, FL118's potent anti-cancer activity is attributed to its ability to downregulate multiple key survival proteins that are often overexpressed in various cancers and contribute to therapeutic resistance.[2][5] This multi-targeted approach makes FL118 a compelling candidate for further pre-clinical and clinical development, particularly for treating resistant and aggressive malignancies.
Core Mechanism of Action: Inhibition of Anti-Apoptotic Proteins
FL118 exerts its anti-cancer effects by selectively suppressing the expression of a panel of anti-apoptotic proteins, thereby promoting programmed cell death (apoptosis) in cancer cells. The primary targets of FL118 include:
-
Survivin: A member of the inhibitor of apoptosis (IAP) family, survivin is involved in the regulation of cell division and inhibition of apoptosis. Its overexpression in tumors is associated with poor prognosis and resistance to therapy. FL118 has been shown to effectively inhibit survivin promoter activity and expression.[4]
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is crucial for the survival of various cancer cells. FL118 treatment leads to a significant downregulation of Mcl-1 expression.[1][4]
-
XIAP: As its name suggests, the X-linked inhibitor of apoptosis protein is a potent endogenous inhibitor of caspases, the key executioners of apoptosis. FL118 effectively reduces XIAP levels in cancer cells.[1][4]
-
cIAP2: Another member of the IAP family, cIAP2, is involved in regulating apoptosis and immune signaling. FL118 treatment also leads to the downregulation of cIAP2.[1][4]
Recent studies have identified the oncoprotein DDX5 (p68) as a direct upstream target of FL118.[1][6][7] FL118 binds to, dephosphorylates, and promotes the degradation of DDX5.[1][7] DDX5 acts as a master regulator, controlling the expression of survivin, Mcl-1, XIAP, and cIAP2.[6][7] By targeting DDX5, FL118 orchestrates a coordinated downregulation of these critical survival proteins, leading to cancer cell death.
Quantitative Data on FL118 Efficacy
The anti-cancer activity of FL118 has been quantified in numerous studies across various cancer cell lines and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of FL118 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | 8.94 ± 1.54 | [1] |
| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | [1] |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [1] |
| HCT-116 | Colorectal Cancer | < 6.4 | [5] |
| MCF-7 | Breast Cancer | < 6.4 | [5] |
| HepG-2 | Liver Cancer | < 6.4 | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of FL118 in Human Tumor Xenograft Models
| Tumor Model | Cancer Type | FL118 Dose and Schedule | Outcome | Reference |
| FaDu Xenograft | Head and Neck Cancer | 1.5 mg/kg, IP, q2d x 5 | Tumor regression in irinotecan-resistant tumors | |
| SW620 Xenograft | Colon Cancer | 1.5 mg/kg, IV | Favorable pharmacokinetics with tumor accumulation | |
| FaDu Xenograft | Head and Neck Cancer | 4 mg/kg, IP, daily x 5 for 4 cycles | Effective regression of topotecan-resistant tumors | |
| Human Tumor Xenografts | Colon and Head & Neck | MTD: 1.5-5 mg/kg (schedule-dependent) | Tumor regression and cures in a significant percentage of mice |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of FL118.
Western Blot Analysis for Survivin, Mcl-1, XIAP, and cIAP2
This protocol describes the detection of protein expression levels of FL118 targets in cancer cells following treatment.
1. Cell Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with desired concentrations of FL118 or vehicle control (e.g., DMSO) for the indicated time points (e.g., 24, 48 hours).
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Survivin, Mcl-1, XIAP, cIAP2, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation. (Antibody dilutions should be optimized as per manufacturer's recommendations).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability/MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following FL118 treatment.[8][9][10]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of FL118 in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing different concentrations of FL118 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of FL118 that inhibits cell growth by 50%) by plotting a dose-response curve.
Immunoprecipitation (IP) for DDX5 Interaction
This protocol is for isolating DDX5 and its interacting partners to study the effects of FL118 on protein complexes.[7]
1. Cell Lysis and Pre-clearing:
-
Treat cells with FL118 or vehicle control as described for Western blotting.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.
-
Centrifuge and collect the pre-cleared supernatant.
2. Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against DDX5 or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
3. Washing:
-
Pellet the beads by centrifugation at a low speed.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
4. Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against DDX5 and its potential interacting partners.
In Vivo Human Tumor Xenograft Studies
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of FL118 in a mouse xenograft model.[6][11]
1. Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., SCID or nude mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. FL118 Administration:
-
Administer FL118 via the desired route (e.g., intraperitoneal (IP) or intravenous (IV)) at the predetermined doses and schedules.
-
The control group should receive the vehicle solution.
4. Monitoring and Endpoint:
-
Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Observe the animals for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when the control tumors reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).
Visualizing FL118's Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the key aspects of FL118's action and evaluation.
References
- 1. goldbio.com [goldbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 5. nsjbio.com [nsjbio.com]
- 6. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Protein A/G Agarose Beads for IP/CoIP/ChIP [engibody.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
FL118 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118, a novel camptothecin analogue, has demonstrated potent antitumor activity in a variety of preclinical cancer models. Unlike its structural relatives, irinotecan and topotecan, which primarily function as DNA topoisomerase I (Top1) inhibitors, FL118 exhibits a unique, multi-targeted mechanism of action. This technical guide provides an in-depth overview of the identified molecular targets of FL118, the experimental validation of these targets, and the key signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics.
Identified Molecular Targets of FL118
FL118's anticancer activity is attributed to its ability to modulate the expression and function of several key proteins involved in cancer cell survival, proliferation, and treatment resistance. The primary molecular targets identified to date are summarized below.
Direct Binding Target: DDX5 (p68)
A significant breakthrough in understanding FL118's mechanism of action was the identification of the DEAD-box helicase 5 (DDX5), also known as p68, as a direct binding partner.[1][2][3] FL118 acts as a "molecular glue degrader," binding to DDX5 and promoting its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[1][2][4] This action is critical as DDX5 functions as a master regulator of multiple oncogenic proteins.[1][3]
Downregulated Oncoproteins
The degradation of DDX5 by FL118 leads to the downstream downregulation of several key cancer-promoting proteins:
-
Inhibitor of Apoptosis (IAP) Family:
-
Survivin (BIRC5): A central target initially used to identify FL118, its expression is potently inhibited at the promoter level.[5]
-
XIAP (X-linked inhibitor of apoptosis protein): Another key member of the IAP family that is downregulated by FL118.
-
cIAP2 (Cellular inhibitor of apoptosis 2): Its expression is also consistently reduced following FL118 treatment.
-
-
Bcl-2 Family:
-
Mcl-1 (Myeloid cell leukemia 1): A pro-survival Bcl-2 family member that is effectively downregulated.
-
-
DNA Repair Proteins:
-
RAD51: A crucial component of the homologous recombination DNA repair pathway, its downregulation by FL118 contributes to the drug's efficacy, particularly in overcoming irinotecan resistance.[6]
-
-
Other Key Oncoproteins:
-
c-Myc: A potent oncogene whose expression is controlled by DDX5 and thus inhibited by FL118.[1][3]
-
Mutant Kras: The expression of this critical oncogene is also regulated by DDX5 and reduced by FL118.[1][3]
-
MdmX (MDM4): A negative regulator of the p53 tumor suppressor. FL118 promotes the Mdm2-mediated ubiquitination and degradation of MdmX, leading to p53 activation.[7]
-
Upregulated and Activated Proteins
In addition to downregulating oncoproteins, FL118 also leads to the increased expression or activation of tumor-suppressive and pro-apoptotic proteins:
-
Pro-apoptotic Bcl-2 Family Proteins: FL118 treatment increases the expression of Bax, Bad, Bim, Hrk, and Bmf.
-
p53 Signaling Pathway: By promoting the degradation of MdmX, FL118 activates p53, leading to cell cycle arrest and senescence in p53 wild-type cancer cells.[7]
-
Cytoglobin (CYGB): Upregulation of this protein has been observed in ovarian cancer cells following FL118 treatment and is associated with the inhibition of cell proliferation and migration.
Quantitative Data Summary
The following tables summarize the key quantitative data related to FL118's activity.
Table 1: In Vitro Cytotoxicity of FL118 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 8.94 ± 1.54 |
| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 |
| 2008 | Ovarian Cancer | 37.28 |
| HCT-116 | Colorectal Cancer | < 6.4 |
| MCF-7 | Breast Cancer | < 6.4 |
| HepG-2 | Liver Cancer | < 6.4 |
Table 2: Binding Affinity of FL118 for DDX5
| Parameter | Value | Method |
| Kd | 5.10 ± 0.58 μM | Isothermal Titration Calorimetry (ITC) |
Table 3: In Vivo Antitumor Efficacy of FL118 in Xenograft Models
| Tumor Model | Treatment | Dose and Schedule | Outcome |
| HCT116-SN50 (Irinotecan-Resistant) | FL118 | 1.5 mg/kg, IP, weekly x 4 | Superior tumor growth inhibition compared to irinotecan[8] |
| H460 (Lung Cancer) | FL118 | 1.5 mg/kg, IP, weekly x 4 | Superior tumor growth inhibition compared to irinotecan[8] |
| LOVO (Colorectal Cancer) | FL118 | 0.75 mg/kg, once weekly | Over twofold reduction in average tumor weight[6] |
| LOVO SN38R (Irinotecan-Resistant) | FL118 | Not specified | Nearly 40% reduction in tumor size[6] |
| FaDu (Head and Neck Cancer) | FL118 | 1.5 mg/kg or 2.5 mg/kg, IV, daily x 5 | Tumor elimination[9][10] |
| SW620 (Colorectal Cancer) | FL118 | 1.5 mg/kg or 2.5 mg/kg, IV, daily x 5 | Tumor elimination[9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by FL118 and a general workflow for its target identification and validation.
Caption: FL118 mechanism of action overview.
Caption: General workflow for FL118 target identification.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the identification and validation of FL118's targets.
High-Throughput Screening (HTS) for Survivin Inhibitors
-
Objective: To identify small molecules that inhibit the promoter activity of the survivin gene.
-
Methodology:
-
Cell Line: A stable cancer cell line (e.g., a human colorectal or head and neck cancer cell line) is engineered to express a luciferase reporter gene under the control of the full-length human survivin promoter (4080 bp).[5]
-
Screening: The engineered cells are plated in 96- or 384-well plates and treated with a library of small molecule compounds at a defined concentration (e.g., 1 µM).
-
Luciferase Assay: After a 24-hour incubation period, a luciferase assay reagent is added to the wells, and the luminescence is measured using a plate reader.
-
Hit Identification: Compounds that cause a significant reduction in luciferase activity compared to vehicle-treated controls are identified as primary hits.
-
Dose-Response Analysis: Primary hits are further evaluated in dose-response experiments to determine their potency (IC50) for inhibiting survivin promoter activity.
-
Identification of Direct Binding Partners by Affinity Chromatography and Mass Spectrometry
-
Objective: To identify proteins that directly bind to FL118.
-
Methodology:
-
Affinity Resin Preparation: FL118 is chemically coupled to a solid support matrix (e.g., beaded resin) to create an affinity column.[2]
-
Protein Lysate Preparation: Whole-cell protein lysates are prepared from a cancer cell line known to be sensitive to FL118 (e.g., SW620).
-
Affinity Chromatography: The protein lysate is passed over the FL118-coupled affinity column. Proteins that bind to FL118 will be retained on the column, while non-binding proteins will flow through.
-
Washing and Elution: The column is subjected to stringent washing steps to remove non-specifically bound proteins. The specifically bound proteins are then eluted using a high-concentration urea solution (e.g., 8 M urea).[2]
-
Protein Separation and Identification: The eluted proteins are separated by SDS-PAGE. Protein bands that are present in the FL118 eluate but not in a control column eluate are excised and identified using mass spectrometry.[2]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm the direct binding of FL118 to a target protein and determine the binding affinity (Kd).
-
Methodology:
-
Protein Purification: The putative target protein (e.g., DDX5) is purified, for instance, by expressing a tagged version (e.g., Flag-DDX5) in a suitable cell line (e.g., HEK293T) and purifying it using affinity chromatography.[2]
-
ITC Experiment: The purified protein is placed in the sample cell of an ITC instrument, and a solution of FL118 is titrated into the cell in a stepwise manner.[2]
-
Data Analysis: The heat changes associated with each injection are measured. The resulting data are fit to a binding model to determine the equilibrium dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).
-
Western Blot Analysis of Protein Expression
-
Objective: To quantify the changes in the expression levels of target proteins following FL118 treatment.
-
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with various concentrations of FL118 or a vehicle control for a specified duration (e.g., 24 or 48 hours). The cells are then lysed in a buffer containing detergents and protease inhibitors (e.g., RIPA buffer).[11]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-survivin, anti-DDX5, anti-p-AKT). Primary antibody dilutions typically range from 1:500 to 1:1000.[11][12][13][14]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against a housekeeping protein, such as actin (typically at a 1:1000 dilution).[11]
-
In Vivo Ubiquitination Assay for MdmX Degradation
-
Objective: To determine if FL118 promotes the ubiquitination of MdmX.
-
Methodology:
-
Cell Treatment: Cancer cells (e.g., HCT8) are treated with FL118 for a specified time (e.g., 24 hours), followed by treatment with a proteasome inhibitor (e.g., 25 µM MG132) for the last 4 hours to allow for the accumulation of ubiquitinated proteins.[7][15]
-
Immunoprecipitation: Cell lysates are prepared under denaturing conditions, and ubiquitinated proteins are immunoprecipitated using an anti-ubiquitin antibody.[15]
-
Immunoblotting: The immunoprecipitated proteins are then analyzed by Western blotting using an antibody specific for MdmX to detect ubiquitinated MdmX species.[15]
-
RAD51 Foci Formation Assay
-
Objective: To assess the impact of FL118 on homologous recombination DNA repair by visualizing the formation of RAD51 foci.
-
Methodology:
-
Cell Treatment: Cancer cells (e.g., LOVO, LS1034) are treated with FL118 for 48 hours.[6]
-
Immunofluorescence: The cells are fixed, permeabilized, and then incubated with a primary antibody against RAD51. A fluorescently labeled secondary antibody is then used for detection.
-
Counterstaining: The cells are counterstained with an antibody against a cell cycle marker, such as Geminin, to identify cells in the S/G2 phase, and with a nuclear stain like DAPI.
-
Microscopy and Analysis: The cells are visualized using a fluorescence microscope. The percentage of Geminin-positive cells that display a defined number of RAD51 foci (e.g., ≥5) per nucleus is quantified.[6] A significant decrease in the percentage of cells with RAD51 foci indicates inhibition of homologous recombination.
-
In Vivo Human Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of FL118 in a living organism.
-
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Tumor Implantation: Human cancer cells (e.g., HCT-116, FaDu, SW620) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size (e.g., ~100-250 mm³), the mice are randomized into treatment and control groups. FL118 is administered via intraperitoneal (IP) or intravenous (IV) injection at a specified dose and schedule (e.g., 1.5 mg/kg, weekly x 4).[8][10] A vehicle control group and a comparator drug group (e.g., irinotecan) are typically included.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The antitumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
-
Conclusion
FL118 is a promising anticancer agent with a distinct and multi-faceted mechanism of action that differentiates it from other camptothecin analogues. Its ability to directly bind and promote the degradation of the oncoprotein DDX5, leading to the downstream inhibition of a host of critical cancer survival proteins, underscores its therapeutic potential. Furthermore, its capacity to activate the p53 pathway and inhibit DNA repair mechanisms provides additional avenues for its potent antitumor effects. The comprehensive data and detailed protocols presented in this technical guide offer a solid foundation for further research and development of FL118 as a novel cancer therapeutic.
References
- 1. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Impact of Anticancer Agent FL118 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118, a novel camptothecin analogue, has demonstrated significant potential as a potent anticancer agent.[1] Its multifaceted mechanism of action, which extends beyond topoisomerase I inhibition, offers a promising strategy to overcome common challenges in cancer therapy, including drug resistance. This technical guide provides an in-depth analysis of FL118, with a particular focus on its effects on the tumor microenvironment (TME). While direct studies on FL118's modulation of the TME are emerging, its known molecular targets—survivin, Mcl-1, XIAP, and cIAP2—are deeply implicated in regulating key components of the TME, including angiogenesis and immune responses.[2][3] This document synthesizes the current understanding of FL118's direct antitumor activities and explores its potential to reshape the tumor landscape.
Core Mechanism of Action
FL118 exerts its anticancer effects through a distinct mechanism of action that differentiates it from other camptothecin derivatives like irinotecan and topotecan.[4][5] While it retains the core structure of camptothecin, its primary antitumor activity is not solely dependent on the inhibition of topoisomerase I.[3] Instead, FL118 selectively downregulates the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[2][3] This targeted downregulation induces apoptosis in cancer cells, even in those with p53 mutations, which are often associated with resistance to conventional therapies.[2]
Signaling Pathways Modulated by FL118
The following diagram illustrates the primary signaling pathway affected by FL118, leading to the inhibition of key survival proteins and the induction of apoptosis.
Quantitative Data on FL118 Efficacy
The following tables summarize the in vitro and in vivo efficacy of FL118 across various cancer models.
Table 1: In Vitro Cytotoxicity of FL118 (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | < 6.4 | [6] |
| MCF-7 | Breast Cancer | < 6.4 | [6] |
| HepG-2 | Liver Cancer | < 6.4 | [6] |
| A549 | Lung Carcinoma | 8.94 ± 1.54 | [7] |
| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | [7] |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [7] |
Table 2: In Vivo Antitumor Activity of FL118 in Xenograft Models
| Tumor Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| LOVO Xenograft | Colorectal Cancer | 0.75 mg/kg, once weekly | >50% reduction in tumor weight | [2] |
| LOVO SN38R Xenograft | Irinotecan-Resistant Colorectal Cancer | Not specified | ~40% reduction in tumor size | [2] |
| Trop2-expressing Xenograft | Not specified | 7 mg/kg | 130% | |
| HCT116-SN50 Xenograft | Irinotecan-Resistant Cancer | 1.5 mg/kg, once per week for 4 weeks | Significantly improved efficacy over irinotecan | [8] |
| H460 Xenograft | Irinotecan-Resistant Cancer | 1.5 mg/kg, once per week for 4 weeks | Significantly improved efficacy over irinotecan | [8] |
Effects on the Tumor Microenvironment (TME)
While direct studies on FL118's comprehensive effects on the TME are still emerging, the known functions of its molecular targets provide a strong basis for inferring its potential to modulate this complex environment. The TME, comprising immune cells, stromal cells, blood vessels, and extracellular matrix, plays a critical role in tumor progression and response to therapy.
Potential Effects on Angiogenesis
Survivin, a primary target of FL118, is a known promoter of angiogenesis.[9][10] It is upregulated in endothelial cells during the formation of new blood vessels and contributes to their survival.[9] Survivin can also enhance the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, through the PI3K/Akt signaling pathway.[3] By inhibiting survivin, FL118 may therefore exert anti-angiogenic effects, disrupting the tumor's blood supply and hindering its growth and metastasis.
Potential Immunomodulatory Effects
The proteins targeted by FL118—survivin, Mcl-1, XIAP, and cIAP2—are integral to the regulation of immune cell survival and function.
-
Survivin: This protein is crucial for T-cell development, maturation, and homeostasis.[11] Its inhibition could potentially impact T-cell populations within the TME.
-
Mcl-1: Mcl-1 is essential for the survival and function of various immune cells, including B cells, T cells, and macrophages.[8] It plays a role in the development of humoral immunity and the formation of memory T cells.[4][8] The downregulation of Mcl-1 by FL118 could alter the immune landscape of the tumor.
-
XIAP and cIAP2: These proteins are key regulators of inflammatory signaling pathways, such as the NF-κB pathway.[12] XIAP has been shown to promote tumor growth by inducing the infiltration of neutrophils.[13] The inhibition of XIAP and cIAP2 by FL118 could potentially modulate cytokine production and the inflammatory state of the TME, possibly reducing the presence of pro-tumoral immune cells.[5]
The following diagram illustrates the potential indirect effects of FL118 on the tumor microenvironment through the inhibition of its key target proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of FL118.
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of FL118 on the expression levels of target proteins.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-survivin, anti-Mcl-1, anti-XIAP, anti-cIAP2, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat cancer cells with the desired concentrations of FL118 for the specified duration. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
Gel Electrophoresis: Load equal amounts of protein per well and separate on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following FL118 treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with FL118 at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of FL118 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
FL118 formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer FL118 or vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., intraperitoneal or intravenous).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
The following diagram provides a visual representation of a typical in vivo xenograft study workflow.
Conclusion
FL118 is a promising anticancer agent with a unique mechanism of action that involves the downregulation of key survival proteins. Its potent in vitro and in vivo efficacy, particularly in drug-resistant models, highlights its therapeutic potential. While further research is needed to fully elucidate its direct effects on the tumor microenvironment, the known functions of its molecular targets strongly suggest that FL118 has the capacity to modulate angiogenesis and antitumor immunity. The detailed protocols and data presented in this guide are intended to support further investigation into the multifaceted effects of FL118 and to facilitate its development as a novel cancer therapeutic.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Effects of survivin on angiogenesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survivin expression promotes VEGF-induced tumor angiogenesis via PI3K/Akt enhanced β-catenin/Tcf-Lef dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCL1 Enhances the Survival of CD8+ Memory T Cells after Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navigating the Cytokine Seas: Targeting Cytokine Signaling Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 9. Control of apoptosis during angiogenesis by survivin expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of survivin on angiogenesis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of role of survivin in cancer: expression, regulation, functions, and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. XIAP promotes melanoma growth by inducing tumour neutrophil infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
FL118: A Novel Camptothecin Analogue for Overcoming Drug-Resistant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of FL118, a novel camptothecin analogue, and its potential as a therapeutic agent for drug-resistant cancers. FL118 demonstrates a unique mechanism of action that circumvents common resistance pathways, making it a promising candidate for further preclinical and clinical development.
Core Mechanism of Action
FL118, a 10,11-methylenedioxy derivative of camptothecin, exhibits potent antitumor activity through a multi-faceted approach that distinguishes it from other camptothecin analogues like irinotecan and topotecan.[1] While it does inhibit DNA topoisomerase 1 (Top1), its efficacy at nanomolar concentrations, which are significantly lower than those required for effective Top1 inhibition, suggests that this is not its primary mechanism of action. The core of FL118's effectiveness lies in its ability to modulate the expression of key survival proteins and bypass drug efflux pumps.
Inhibition of Anti-Apoptotic Proteins
A primary mechanism of FL118 is the selective inhibition of several anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. This inhibition occurs independently of the p53 tumor suppressor protein status, which is often mutated in advanced cancers.[2][3] Key proteins targeted by FL118 include:
-
Survivin: A member of the inhibitor of apoptosis (IAP) family, survivin is crucial for regulating cell division and inhibiting apoptosis.[4][5] FL118 has been shown to inhibit survivin promoter activity and gene expression.[3][6]
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is essential for the survival of many cancer cells. FL118 downregulates Mcl-1 expression.[2][3]
-
XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family that directly inhibits caspases. FL118 reduces XIAP levels.[2][3]
-
cIAP2 (cellular inhibitor of apoptosis protein 2): Also a member of the IAP family, cIAP2 is involved in inhibiting apoptosis and regulating immune signaling. FL118 treatment leads to decreased cIAP2 expression.[2][3]
Overcoming Multidrug Resistance (MDR)
A significant advantage of FL118 is its ability to overcome resistance mechanisms that render other chemotherapeutics ineffective.
-
Bypassing Efflux Pumps: Unlike irinotecan's active metabolite SN-38 and topotecan, FL118 is not a substrate for the multidrug resistance protein 1 (MDR1/P-gp) and the ATP-binding cassette transporter G2 (ABCG2/BCRP).[7][8] These efflux pumps are frequently overexpressed in drug-resistant tumors and actively remove chemotherapeutic agents from cancer cells. By evading these pumps, FL118 can accumulate within tumor cells to exert its cytotoxic effects.[7][9]
-
Efficacy in Topoisomerase I (Top1) Mutated Cancers: Mutations in the Top1 gene can confer resistance to camptothecin analogues. However, FL118's efficacy is significantly less affected by Top1 mutations compared to SN-38 and topotecan, indicating a reduced reliance on Top1 inhibition for its anticancer activity.
Targeting the DNA Damage Response
Recent studies have elucidated FL118's role in the DNA damage response pathway. By reducing survivin levels, FL118 subsequently downregulates the expression of RAD51, a key protein in the homologous recombination repair pathway.[10][11] This attenuation of DNA repair processes enhances the cytotoxic effects of DNA damage induced by FL118 and other agents.[10]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies, demonstrating the potent and selective activity of FL118 in various cancer models.
Table 1: In Vitro Cytotoxicity of FL118 in Drug-Resistant and Parental Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | IC50 (nM) | Reference |
| HCT-8 | Colon | Parental | ~4 | [7] |
| SW620 | Colon | Parental | Not Specified | [7] |
| FaDu | Head and Neck | Parental | Not Specified | [7] |
| A549 | Lung | Parental | 8.94 ± 1.54 | [12] |
| MDA-MB-231 | Breast | Parental | 24.73 ± 13.82 | [12] |
| RM-1 | Prostate (mouse) | Parental | 69.19 ± 8.34 | [12] |
| Du145 | Prostate | Parental | Not Specified | [2] |
| RC0.1 | Prostate | Top1 Mutant | Not Specified | [2] |
| RC1 | Prostate | Top1 Mutant | Not Specified | [2] |
| LOVO | Colon | Parental | <10 | [10] |
| LOVO SN38R | Colon | SN-38 Resistant | <10 | [10] |
Table 2: Comparative Efficacy of FL118 and Topotecan
| Assay | Cell Line | Measurement | Fold More Effective (FL118 vs. Topotecan) | Reference |
| Cell Growth Inhibition | HCT-8 | MTT Assay | ~25 | [7] |
| Colony Formation | HCT-8 | Clonogenic Assay | ~25 | [7] |
| Inhibition of Survivin, Mcl-1, XIAP, cIAP2 | FaDu, SW620 | Western Blot | 10-100 | [7] |
Table 3: In Vivo Antitumor Efficacy of FL118 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| Irinotecan/Topotecan-Resistant Human Xenografts | Colon, Head and Neck | FL118 | Effective tumor obliteration | [7][8] |
| LOVO Xenograft | Colon | 0.5 and 0.75 mg/kg FL118 (once weekly) | Significant tumor growth inhibition | [10] |
| LOVO SN38R Xenograft | Colon (SN-38 Resistant) | FL118 | ~40% reduction in tumor size | [10] |
| HCT116-SN50 Xenograft | Colon (Irinotecan-Resistant) | 1.5 mg/kg FL118 (once weekly) | Improved efficacy over 100 mg/kg irinotecan | [1] |
| H460 Xenograft | Lung (Irinotecan-Resistant) | 1.5 mg/kg FL118 (once weekly) | Improved efficacy over 100 mg/kg irinotecan | [1] |
| Pancreatic Cancer PDX | Pancreatic | FL118 alone or with gemcitabine | Effective tumor elimination | [13] |
| UM9 Xenograft in Humanized BM Niche | Multiple Myeloma | 0.2 mg/kg FL118 (daily for 5 days) | 86% reduction in initial tumor volume and delayed tumor growth | [6] |
| ES-2 Xenograft | Ovarian | 5 and 10 mg/kg FL118 (orally, once a week) | Superior antitumor activity compared to topotecan | [14] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the efficacy and mechanism of action of FL118.
Cell Viability and Growth Inhibition Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of FL118 on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates at a density of approximately 1.0 × 10⁴ cells per well and allowed to attach overnight.
-
Cells are then treated with a range of concentrations of FL118 or a vehicle control for a specified period (e.g., 48 or 72 hours).
-
Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 450 nm using an ELISA plate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined using software such as GraphPad Prism.[10]
-
Western Blot Analysis for Protein Expression
-
Objective: To assess the effect of FL118 on the expression levels of target proteins (e.g., Survivin, Mcl-1, XIAP, cIAP2, RAD51).
-
Methodology:
-
Cancer cells are treated with FL118 or a vehicle control for a specified duration.
-
Cells are harvested, washed with PBS, and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (polyvinylidene difluoride) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An antibody against a housekeeping protein like actin is used as a loading control.[7]
-
Colony Formation Assay (Clonogenic Assay)
-
Objective: To evaluate the long-term effect of FL118 on the proliferative capacity and survival of cancer cells.
-
Methodology:
-
A low density of cancer cells (e.g., 100-300 cells per well) is seeded in 6-well or 12-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of FL118 for a defined period (e.g., 2 to 72 hours).
-
After treatment, the drug-containing medium is removed, and the cells are washed and cultured in fresh, drug-free medium for an extended period (e.g., 12-14 days) to allow for colony formation.
-
The colonies are fixed with a solution such as methanol and stained with crystal violet.
-
The number of colonies (typically defined as containing >50 cells) in each well is counted.
-
The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells, adjusted for plating efficiency.[7][15]
-
Human Tumor Xenograft Animal Models
-
Objective: To assess the in vivo antitumor efficacy of FL118.
-
Methodology:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with human cancer cells.
-
When the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.
-
FL118 is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal, or oral) and schedule. The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
The study continues for a predetermined period, or until the tumors in the control group reach a maximum allowed size.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated to determine the efficacy of the treatment. All animal experiments are conducted in accordance with IACUC-approved protocols.[1][7][10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by FL118 and a typical experimental workflow for its evaluation.
FL118 Mechanism of Action in Overcoming Drug Resistance
Caption: FL118's multifaceted mechanism of action.
Experimental Workflow for Preclinical Evaluation of FL118
Caption: A typical preclinical evaluation workflow for FL118.
Conclusion and Future Directions
FL118 has demonstrated significant promise as a novel anticancer agent, particularly for tumors that have developed resistance to conventional chemotherapies. Its unique ability to downregulate multiple anti-apoptotic proteins and circumvent key drug resistance mechanisms provides a strong rationale for its continued development. Preclinical data consistently show superior efficacy over existing camptothecin analogues in a variety of cancer models, including those resistant to irinotecan and topotecan.
Future research should focus on elucidating the full spectrum of its molecular targets and further defining predictive biomarkers for patient selection. Clinical trials are underway to evaluate the safety, tolerability, and efficacy of FL118 in patients with advanced solid tumors, which will be critical in determining its ultimate role in cancer therapy.[16] The multifaceted mechanism of action of FL118 positions it as a potentially valuable addition to the oncologist's armamentarium against drug-resistant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 15. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
The Pharmacodynamics of Anticancer Agent FL118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent FL118, a novel camptothecin analog, has demonstrated significant preclinical antitumor activity across a range of malignancies. Unlike its structural relatives, irinotecan and topotecan, which primarily target Topoisomerase 1 (Top1), FL118 exerts its potent anticancer effects through a distinct and multi-faceted mechanism of action. This technical guide provides an in-depth overview of the pharmacodynamics of FL118, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways. FL118's ability to selectively inhibit multiple anti-apoptotic proteins, overcome common drug resistance mechanisms, and its efficacy in p53-independent contexts, positions it as a promising candidate for further clinical development.
Introduction
FL118, also known as 10,11-methylenedioxy-20(S)-camptothecin, emerged from high-throughput screening for inhibitors of the survivin gene.[1] While structurally similar to other camptothecin derivatives, its primary mechanism of action is not the inhibition of Top1.[2] Instead, FL118 functions as a potent inhibitor of multiple inhibitor of apoptosis (IAP) family proteins and the anti-apoptotic Bcl-2 family member Mcl-1.[3] This unique targeting profile contributes to its superior preclinical efficacy and its ability to circumvent typical chemoresistance pathways.[4]
Mechanism of Action
FL118's primary mechanism of action involves the targeted downregulation of key survival proteins within cancer cells. This multi-pronged attack on cellular survival pathways distinguishes it from many conventional chemotherapeutic agents.
Inhibition of Anti-Apoptotic Proteins
FL118 selectively inhibits the expression of several critical anti-apoptotic proteins, including:
-
Survivin (BIRC5): A member of the IAP family that is highly expressed in most human tumors and is involved in inhibiting apoptosis and regulating cell division.[3][5]
-
XIAP (X-linked inhibitor of apoptosis protein): Another potent IAP family member that directly inhibits caspases.[6][3]
-
cIAP2 (Cellular inhibitor of apoptosis protein 2): Involved in regulating apoptosis and immune signaling.[6][3]
-
Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic member of the Bcl-2 family that is frequently overexpressed in cancer and contributes to chemoresistance.[6][3]
The inhibition of these proteins by FL118 is p53-status independent, making it effective against a broader range of tumors, including those with mutated or null p53.[6][4]
Induction of Pro-Apoptotic Proteins
Concurrently with inhibiting anti-apoptotic proteins, FL118 promotes the expression of pro-apoptotic proteins such as Bax and Bim, further tipping the cellular balance towards apoptosis.[6]
Overcoming Drug Resistance
A significant advantage of FL118 is its ability to overcome common mechanisms of drug resistance. It is not a substrate for the ABCG2 and P-glycoprotein (P-gp) efflux pumps, which are major contributors to resistance to other camptothecins like irinotecan and topotecan.[4][5] This allows FL118 to maintain its efficacy in resistant tumors.
Impact on Signaling Pathways
FL118 has been shown to modulate several key signaling pathways implicated in cancer cell proliferation and survival. In ovarian cancer, for instance, it inhibits the PI3K/AKT/mTOR signaling pathway.[7] Furthermore, it upregulates Cytoglobin (CYGB), a protein with tumor-suppressive functions.
The central mechanism of FL118's action is depicted in the following signaling pathway diagram:
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of FL118 across various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of FL118
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal | <1 | [2] |
| SW620 | Colorectal | <1 | [2] |
| FaDu | Head and Neck | <1 | [2] |
| A549 | Lung | <1 | [5] |
| H460 | Lung | <1 | [5] |
| ES-2 | Ovarian | 10-100 | [7] |
| SK-O-V3 | Ovarian | 10-100 | [7] |
| Mia-Paca2 | Pancreatic | Not specified | [8] |
| PANC1 | Pancreatic | Not specified | [8] |
| UM9 | Multiple Myeloma | 7.4 - 344.8 | [9] |
Table 2: In Vivo Antitumor Activity of FL118 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Schedule | Outcome | Reference |
| Colorectal | SW620 | Weekly x 4 | Tumor regression | [2] |
| Head and Neck | FaDu | Weekly x 4 | Tumor regression | [2] |
| Multiple Myeloma | UM9 | 0.2 mg/kg for 5 days | 20-fold tumor reduction | [9] |
| Pancreatic | Patient-Derived Xenograft (PDX) | Not specified | Tumor elimination | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of FL118's pharmacodynamics.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of FL118 or vehicle control (DMSO) for 72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Cells treated with FL118 or control are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against Survivin, Mcl-1, XIAP, cIAP2, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Human Tumor Xenograft Model
-
Cell Implantation: 1-5 x 10^6 human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. FL118 is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumors are then excised and weighed.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of FL118:
Conclusion
Anticancer agent FL118 demonstrates a unique and potent pharmacodynamic profile that sets it apart from other camptothecin analogs. Its ability to simultaneously target multiple key survival proteins, coupled with its capacity to overcome drug resistance mechanisms, underscores its potential as a next-generation anticancer therapeutic. The p53-independent nature of its activity further broadens its applicability to a wide range of human cancers. The preclinical data presented in this guide provide a strong rationale for the continued investigation and clinical development of FL118 for the treatment of various solid and hematological malignancies.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Initial Findings on FL118 Efficacy in Human Tumor Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL118, a novel camptothecin analogue, has demonstrated significant antitumor efficacy in a variety of human tumor xenograft models. This technical guide synthesizes the initial findings on FL118, detailing its superior performance compared to established chemotherapeutic agents, its multifaceted mechanism of action, and its ability to overcome drug resistance. The following sections provide a comprehensive overview of the quantitative data from preclinical studies, the experimental protocols employed, and the key signaling pathways implicated in FL118's therapeutic effects.
Quantitative Efficacy of FL118 in Human Tumor Xenograft Models
FL118 has consistently shown superior antitumor activity, including tumor regression, across various human tumor xenograft models when compared to a range of standard-of-care chemotherapeutics.[1] In preclinical trials, a majority of mice treated with FL118 on a weekly schedule for four weeks exhibited tumor regression.[1] Furthermore, FL118 has been shown to be effective in eliminating large, established tumors.[1]
Table 1: Comparative Antitumor Efficacy of FL118
| Xenograft Model | Comparator Agents | Outcome | Reference |
| Human colon and head-and-neck tumors | Irinotecan, topotecan, doxorubicin, 5-FU, gemcitabine, docetaxel, oxaliplatin, cytoxan, cisplatin | FL118 exhibited superior antitumor efficacy. | [1] |
| Irinotecan-resistant head-and-neck (FaDu) and colorectal (SW620) tumors | Irinotecan | FL118 effectively eliminated tumors that had acquired resistance to irinotecan. A second treatment cycle with FL118 was also highly effective against relapsed tumors. | [2] |
| Topotecan-resistant head-and-neck (FaDu) and colorectal (SW620) tumors | Topotecan | FL118 effectively obliterated human xenograft tumors that were resistant to topotecan. | [2] |
| Colorectal cancer (LOVO) | Control | FL118 at 0.5 and 0.75 mg/kg once weekly inhibited tumor growth more than the control group. At 0.75 mg/kg, the average tumor weight was reduced by more than twofold. | [3] |
| Irinotecan-resistant colorectal cancer (LOVO SN38R) | Irinotecan | FL118 reduced tumor size by nearly 40% in irinotecan-resistant tumors. | [3] |
| Multiple Myeloma (UM9) | Control | FL118 at 0.2 mg/kg for five days reduced the initial tumor volume to 14% and delayed tumor growth for up to five weeks. | [4] |
Experimental Protocols
The following methodologies are commonly employed in the evaluation of FL118's efficacy in human tumor xenograft models.
Human Tumor Xenograft Establishment
-
Cell Line-Derived Xenografts: Human cancer cell lines (e.g., HCT-8, FaDu, SW620, LOVO) are cultured, and a suspension of 1x10^6 cells is subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[1][5]
-
Patient-Derived Xenografts (PDX): Tumor tissue from a cancer patient is directly implanted into SCID mice.[1][5]
FL118 Administration and Dosing
-
Maximum Tolerated Dose (MTD) Determination: The MTD of FL118 is determined in non-tumor-bearing mice by escalating doses until a predefined level of toxicity is observed, typically defined as no drug-related death or moribund state, with temporary body weight loss not exceeding 20%.[5]
-
Treatment Schedules: Common treatment schedules include weekly injections for four consecutive weeks (weekly x 4)[1] or daily injections for five consecutive days (daily x 5).[6] The route of administration is often intravenous (i.v.) or intraperitoneal (i.p.).[7]
Assessment of Antitumor Activity
-
Tumor Volume Measurement: Tumor size is measured regularly, often twice a week, and tumor volume is calculated.
-
Maximum Tumor Growth Inhibition (MTGI): This is calculated as the percentage difference in the mean tumor volume between the treated and untreated control groups.[1]
-
Tumor Response Evaluation:
-
Partial Response (PR): Tumor volume is reduced by at least 50% compared to the initial size at the start of treatment.[1]
-
Complete Response (CR): The tumor is no longer detectable at the site of implantation.[1]
-
Cure: Defined as complete tumor regression for at least 30 days after the cessation of treatment.[1]
-
Molecular Analysis
-
Western Blotting: Used to analyze the expression levels of key proteins involved in apoptosis and cell survival (e.g., survivin, Mcl-1, XIAP, cIAP2, caspase-3, PARP) in tumor tissues or cultured cells after FL118 treatment.[1]
-
Promoter Activity Assays: Luciferase reporter assays are used to determine the effect of FL118 on the promoter activity of target genes like survivin.[1]
Core Signaling Pathways and Mechanisms of Action
FL118 exerts its potent antitumor effects through the modulation of multiple signaling pathways, primarily by targeting key anti-apoptotic proteins.
Inhibition of Inhibitor of Apoptosis (IAP) and Bcl-2 Family Proteins
FL118 selectively inhibits the expression of several critical survival proteins in a p53-independent manner.[1][8] This includes the downregulation of survivin, Mcl-1, XIAP, and cIAP2.[1][8] Concurrently, FL118 treatment leads to an increase in the expression of pro-apoptotic proteins such as Bax and Bim.[1][8] This dual action shifts the cellular balance towards apoptosis, leading to cancer cell death.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Abstract 3446: FL118, a survivin/Mcl-1/XIAP/cIAP2-selective inhibitor, effectively inhibits human mesothelioma xenograft growth in animal models. | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Anticancer Agent 118 (A-118)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and motility.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3][4]
Anticancer Agent 118 (A-118) is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key kinases within the MAPK cascade.[1] By inhibiting MEK, A-118 blocks the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling, which can result in cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK pathway.[1][3][5] These notes provide detailed protocols for evaluating the in vitro efficacy of A-118 in cancer cell culture models.
Mechanism of Action: Inhibition of the MAPK Signaling Pathway
The MAPK pathway relays extracellular signals from cell surface receptors to the nucleus.[1] In many cancers, activating mutations in RAS or RAF proteins lead to constant signaling through this cascade. MEK1/2 are dual-specificity kinases that are the only known activators of the downstream effectors, ERK1/2. Inhibition of MEK1/2 is an effective strategy to shut down this aberrant signaling. A-118 binds to an allosteric pocket on the MEK protein, preventing its activation and subsequent phosphorylation of ERK.[3]
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
FL118: Comprehensive Application Notes for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118, a synthetic analogue of camptothecin, is a potent anti-cancer agent with a unique mechanism of action that distinguishes it from other topoisomerase I inhibitors.[1][2] It effectively circumvents common drug resistance mechanisms and demonstrates broad efficacy across various cancer types.[3][4] FL118 functions primarily as a "molecular glue degrader," binding to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.[5][6][7] This action results in the downstream inhibition of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of the p53 tumor suppressor protein status.[1][6] Furthermore, FL118 has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][5]
These application notes provide detailed protocols for the solubilization and preparation of FL118 for various in vitro assays, along with a summary of its physicochemical properties and a visual representation of its signaling pathways and experimental workflows.
Physicochemical Properties and Solubility
Proper handling and solubilization of FL118 are critical for obtaining reliable and reproducible experimental results. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 392.36 g/mol | [5][6] |
| Appearance | Light brown to brown solid | [5] |
| Purity | ≥ 99.00% | [6] |
| Solubility in DMSO | 4 mg/mL (10.19 mM) | [6][8] |
| Solubility in Water | Insoluble | [6][8] |
| Solubility in Ethanol | Insoluble | [6][8] |
Note: For optimal results, it is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce the solubility of FL118.[6]
Preparation of FL118 for In Vitro Assays
Preparation of a 10 mM FL118 Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of FL118, which can be further diluted for various in vitro applications.
Materials:
-
FL118 powder (Molecular Weight: 392.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing FL118: Accurately weigh out 1 mg of FL118 powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of FL118, the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 392.36 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 254.87 µL
-
-
Solubilization: Add 254.87 µL of anhydrous DMSO to the microcentrifuge tube containing the FL118 powder.
-
Mixing: Vortex the solution thoroughly until the FL118 is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5][6]
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the 10 mM stock solution to final working concentrations for treating cells in culture. For most in vitro studies, FL118 is effective in the nanomolar (nM) to low micromolar (µM) range.[5][9]
Materials:
-
10 mM FL118 stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Protocol:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM FL118 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy when preparing low nanomolar concentrations, it is advisable to first prepare an intermediate dilution. For example, to make a 10 µM intermediate stock, dilute the 10 mM stock solution 1:1000 in sterile cell culture medium.
-
Final Dilution: Further dilute the intermediate stock solution or the main stock solution directly into the cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 nM working solution from a 10 µM intermediate stock, perform a 1:100 dilution in the culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of FL118 used for treatment.[4]
-
Immediate Use: Add the prepared working solutions to the cells immediately.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]
-
Treatment: The following day, treat the cells with a range of FL118 concentrations (e.g., 0, 1, 10, 100, 300 nM) and a vehicle control.[10]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the effect of FL118 on target protein expression.
Protocol:
-
Cell Lysis: After treating cells with FL118 for the desired time, wash them with ice-cold PBS and lyse them on ice for 30 minutes using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., Survivin, Mcl-1, XIAP, cIAP2, p-AKT, AKT, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing FL118's Mechanism of Action
To better understand the cellular effects of FL118, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of FL118 Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis for key protein targets of the novel anti-cancer agent FL118. FL118 has demonstrated potent anti-tumor activity by selectively inhibiting the expression of several anti-apoptotic proteins, making it a promising candidate for cancer therapy.[1][2][3] This document outlines detailed protocols for the detection and quantification of survivin, Mcl-1, XIAP, and cIAP2, which are established downstream targets of FL118.[1][4][5]
FL118's mechanism of action involves the transcriptional repression of these key survival proteins, leading to the induction of apoptosis in cancer cells.[1][5] The inhibition of these targets by FL118 appears to be independent of p53 status, suggesting a broad therapeutic potential across various cancer types.[1][3][5] Accurate and reproducible analysis of these target proteins is crucial for preclinical and clinical investigations of FL118's efficacy and pharmacodynamics.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the Western blot analysis of FL118 target proteins.
Caption: Western Blot Experimental Workflow.
FL118 Signaling Pathway
FL118 exerts its anti-cancer effects by downregulating key anti-apoptotic proteins, thereby promoting programmed cell death.
Caption: FL118 Signaling Pathway.
Quantitative Data Summary
The following tables summarize typical experimental conditions for the Western blot analysis of FL118 target proteins, compiled from various studies.
Table 1: FL118 Treatment Conditions
| Cell Line | FL118 Concentration (nM) | Incubation Time (hours) | Reference |
| HCT-8 | 10 | 24 | [5] |
| FaDu | 10, 100 | 24 | [4] |
| SW620 | 10, 100 | 24 | [4] |
| A549 | 10, 100 | 48 | [6] |
| H460 | 10, 100 | 48 | [6] |
| 2008 (ovarian) | 10 | 24, 48 | [5] |
| PANC-1 | 10, 100, 500 | Not Specified | [7] |
| MIA PaCa-2 | 10, 100, 500 | Not Specified | [7] |
| HT1376 | 10, 100 | 24, 48 | [8] |
| T24 | 10, 100 | 24, 48 | [8] |
| UMUC-3 | 10, 100 | 24, 48 | [8] |
Table 2: Primary Antibody Dilutions
| Target Protein | Recommended Dilution | Reference |
| Survivin | 1:1000 | [5] |
| Mcl-1 | 1:500 - 1:1000 | [4] |
| XIAP | 1:1000 | [9] |
| cIAP2 | 1:500 - 1:1000 | [4] |
| β-actin (Loading Control) | 1:1000 | [5] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the Western blot analysis of survivin, Mcl-1, XIAP, and cIAP2 following treatment with FL118.
1. Cell Culture and FL118 Treatment
-
Culture cancer cell lines (e.g., HCT-8, SW620, A549) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in appropriate culture plates and allow them to adhere and reach 50-70% confluency.
-
Treat the cells with the desired concentrations of FL118 (e.g., 10 nM, 100 nM) or vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).[4][5][6]
2. Cell Lysis
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice for 30 minutes in a suitable lysis buffer, such as RIPA buffer (Radioimmunoprecipitation assay buffer) or a buffer containing 1% Nonidet P-40, 0.5% sodium deoxycholate, and 0.1% SDS.[4][5][6] The lysis buffer should be supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail to prevent protein degradation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the cell debris.[5]
-
Carefully collect the supernatant containing the total protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking the gel for remaining protein bands using a stain like Ponceau S.
6. Immunodetection
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein of interest (survivin, Mcl-1, XIAP, or cIAP2) diluted in blocking buffer (e.g., 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step as described above to remove unbound secondary antibody.
7. Signal Detection and Data Analysis
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software.
-
Normalize the band intensity of the target proteins to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Quantify the relative changes in protein expression between FL118-treated and control samples. For accurate quantitative analysis, it is crucial to ensure that the signals for both the target protein and the loading control are within the linear range of detection.[10]
References
- 1. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. XIAP Antibody | Cell Signaling Technology [cellsignal.com]
- 10. 定量Western Blot(蛋白印迹)分析方法-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Notes and Protocols for Assessing FL118's Effect on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the inhibitory effects of FL118, a novel camptothecin analogue, on cancer cell migration. FL118 has demonstrated potent anti-tumor activity, and understanding its impact on cell motility is crucial for its development as a therapeutic agent.[1][2][3]
Application Notes
FL118 has been shown to suppress the migration and invasion of various cancer cells, including ovarian, non-small cell lung, and breast cancer.[1][2][3][4] The underlying mechanisms of this inhibition are multifaceted, involving the downregulation of key survival proteins and the modulation of critical signaling pathways.
Notably, FL118 has been reported to:
-
Inhibit the PI3K/AKT/mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and migration.[1]
-
Suppress the Wnt/β-catenin signaling pathway , leading to decreased epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[3][4]
-
Downregulate survivin , an inhibitor of apoptosis protein that is also implicated in regulating cell motility.[5][6]
-
Alter the expression of EMT markers , such as increasing E-cadherin and decreasing vimentin and N-cadherin expression.[1][2][3]
The following protocols describe two standard and widely accepted methods for quantifying cell migration in vitro: the Wound Healing (Scratch) Assay and the Transwell Migration Assay. Additionally, a protocol for Western Blotting is included to enable the analysis of protein expression changes in relevant signaling pathways.
Quantitative Data Summary
The following tables present example data from experiments assessing the effect of FL118 on cell migration and protein expression.
Table 1: Effect of FL118 on Cell Migration in Wound Healing Assay
| Treatment Group | Wound Closure at 24h (%) | Statistical Significance (p-value vs. Control) |
| Vehicle Control (0 nM FL118) | 95 ± 5 | - |
| 10 nM FL118 | 65 ± 7 | < 0.05 |
| 50 nM FL118 | 30 ± 6 | < 0.01 |
| 100 nM FL118 | 15 ± 4 | < 0.001 |
Table 2: Effect of FL118 on Cell Migration in Transwell Assay
| Treatment Group | Number of Migrated Cells per Field | Statistical Significance (p-value vs. Control) |
| Vehicle Control (0 nM FL118) | 250 ± 20 | - |
| 10 nM FL118 | 150 ± 15 | < 0.05 |
| 50 nM FL118 | 75 ± 10 | < 0.01 |
| 100 nM FL118 | 30 ± 5 | < 0.001 |
Table 3: Effect of FL118 on Key Signaling Proteins (Western Blot Analysis)
| Treatment Group (48h) | Relative p-AKT Expression | Relative E-cadherin Expression | Relative Vimentin Expression |
| Vehicle Control (0 nM FL118) | 1.00 | 1.00 | 1.00 |
| 100 nM FL118 | 0.45 | 2.10 | 0.35 |
Detailed Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
FL118 stock solution (in DMSO)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.[7][8]
-
Creating the Wound: Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.[7][9]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[9][10]
-
Treatment: Replace the PBS with a fresh complete culture medium containing various concentrations of FL118 (e.g., 0, 10, 50, 100 nM). Include a vehicle control (DMSO) at the same concentration as the highest FL118 dose.
-
Imaging: Immediately after adding the treatment, capture images of the scratch in each well at designated locations (Time 0).[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours) to monitor wound closure.[7]
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells through a porous membrane.[11][12]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
FL118 stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells by replacing the complete medium with a serum-free medium for 18-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. In the lower chamber of each well, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).[13]
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Treatment: Add different concentrations of FL118 (e.g., 0, 10, 50, 100 nM) to both the upper and lower chambers to ensure a stable concentration gradient is not the primary driver of migration.
-
Incubation: Incubate the plate for 12-24 hours (or an optimized time for the specific cell line) at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[14]
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane by immersing the insert in a fixation solution for 15 minutes.[13] Then, stain the fixed cells with crystal violet for 20 minutes.
-
Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.
References
- 1. FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 2. e-century.us [e-century.us]
- 3. biosciencetrends.com [biosciencetrends.com]
- 4. FL118, a novel camptothecin analogue, suppressed migration and invasion of human breast cancer cells by inhibiting epithelial-mesenchymal transition via the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 7. clyte.tech [clyte.tech]
- 8. Scratch Wound Healing Assay [en.bio-protocol.org]
- 9. Scratch Wound Healing Assay [bio-protocol.org]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.cn]
Application Notes and Protocols: Using CRISPR-Cas9 Genome-Wide Screening to Identify FL118 Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118 is a novel camptothecin analogue demonstrating potent anti-tumor activity across a range of malignancies. It has been shown to overcome resistance to other topoisomerase inhibitors like irinotecan and topotecan.[1][2][3] The mechanisms of action for FL118 are multifaceted, including the inhibition of several anti-apoptotic proteins such as survivin, XIAP, cIAP2, and Mcl-1.[4][5][6] FL118's efficacy is largely independent of p53 status, making it a promising candidate for treating tumors with mutated p53, which are often resistant to conventional DNA-damaging agents.[3][4][7] Furthermore, FL118 can bypass drug efflux pumps like ABCG2, a common mechanism of chemotherapy resistance.[1][2][3][4]
Recent studies have identified the RNA helicase DDX5 as a direct molecular target of FL118.[8][9] FL118 binds to DDX5, leading to its degradation and the subsequent downregulation of oncogenic proteins, including survivin, Mcl-1, XIAP, and c-Myc.[8][9] Critically, the knockout of DDX5 has been shown to confer resistance to FL118, highlighting its central role in the drug's mechanism of action.[8][9]
To systematically identify additional genes and pathways that contribute to FL118 resistance, a genome-wide CRISPR-Cas9 loss-of-function screen is a powerful and unbiased approach. This application note provides a detailed protocol for conducting such a screen to uncover novel genetic determinants of FL118 resistance.
Data Presentation: Hypothetical Results of a Genome-Wide CRISPR Screen for FL118 Resistance
The following table represents a summary of hypothetical quantitative data from a genome-wide CRISPR-Cas9 screen. In this scenario, a human colorectal cancer cell line (e.g., HCT116) was transduced with a genome-wide sgRNA library and selected with a lethal dose of FL118. The sgRNA sequences from the surviving cell population were identified by next-generation sequencing and compared to a control population. The data is presented as log2 fold change of sgRNA abundance in the FL118-treated population versus the control.
| Gene Symbol | Description | Log2 Fold Change (FL118 vs. Control) | p-value |
| DDX5 | DEAD-Box Helicase 5 | 8.2 | < 0.0001 |
| TOP1 | Topoisomerase I | 4.5 | < 0.001 |
| SLFN11 | Schlafen Family Member 11 | -3.8 | < 0.005 |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | 3.1 | < 0.01 |
| MCL1 | Myeloid Cell Leukemia 1 | 2.9 | < 0.01 |
| XIAP | X-Linked Inhibitor of Apoptosis | 2.5 | < 0.05 |
| ABCG2 | ATP Binding Cassette Subfamily G Member 2 | 1.8 | > 0.05 |
-
Note: This is a hypothetical dataset generated for illustrative purposes. The log2 fold change indicates the enrichment of sgRNAs targeting the indicated gene in the FL118-resistant population. A positive value suggests that the loss of the gene confers resistance. The p-value indicates the statistical significance of the enrichment.
Experimental Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection and Culture:
-
Choose a cancer cell line of interest (e.g., colorectal, pancreatic, lung cancer) that is sensitive to FL118.
-
Culture the cells in the recommended medium and conditions.
-
Ensure the cells are healthy and in the exponential growth phase before transduction.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expressing vector, followed by antibiotic selection (e.g., blasticidin).
-
-
Lentiviral Packaging of sgRNA Library:
-
Use a commercially available genome-wide sgRNA library (e.g., GeCKO v2, Brunello).
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the lentivirus if necessary and determine the viral titer.
-
Genome-Wide CRISPR-Cas9 Knockout Screen
-
Lentiviral Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure adequate library representation (at least 500 cells per sgRNA in the library).
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
-
Antibiotic Selection and Initial Cell Expansion:
-
After 48-72 hours post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the surviving cells for several days to allow for gene knockout to occur.
-
Harvest a portion of the cells as the initial time point (T0) reference sample.
-
-
FL118 Selection:
-
Determine the IC90 (inhibitory concentration that kills 90% of cells) of FL118 for the Cas9-expressing cell line through a dose-response experiment.
-
Split the expanded cell library into two populations: a control group (treated with vehicle, e.g., DMSO) and an FL118-treated group.
-
Treat the cells with the predetermined IC90 of FL118.
-
Continuously culture the cells under FL118 selection pressure, allowing the resistant cells to grow out. Monitor cell viability and expand the culture as needed.
-
Harvest the surviving cells after a defined period (e.g., 14-21 days).
-
Identification of Resistance Genes
-
Genomic DNA Extraction and PCR Amplification of sgRNA Cassettes:
-
Extract high-quality genomic DNA from the T0 reference sample, the control (vehicle-treated) sample, and the FL118-resistant sample.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA cassette.
-
-
Next-Generation Sequencing (NGS) and Data Analysis:
-
Perform high-throughput sequencing of the PCR amplicons.
-
Align the sequencing reads to the original sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts and calculate the log2 fold change of each sgRNA in the FL118-treated sample relative to the control sample.
-
Use bioinformatics tools like MAGeCK to identify genes that are significantly enriched in the FL118-resistant population.
-
Visualizations
Caption: FL118 signaling pathway and resistance mechanisms.
Caption: Experimental workflow for CRISPR-Cas9 screening.
References
- 1. Genome-wide sgRNA library system [takarabio.com]
- 2. cellecta.com [cellecta.com]
- 3. Premade CRISPR Libraries | VectorBuilder [en.vectorbuilder.com]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. manuals.cellecta.com [manuals.cellecta.com]
- 7. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 8. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Anticancer Agent 118
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its deregulation is a hallmark of cancer.[1][2] Consequently, many anticancer therapies aim to disrupt the cell cycle of malignant cells, leading to growth arrest and apoptosis.[1][2] Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[2][3][4] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4] This application note provides a detailed protocol for using flow cytometry to analyze the effects of a novel investigational compound, Anticancer Agent 118, on the cell cycle of cancer cells. The hypothetical mechanism of action for this compound is the induction of DNA damage, which is expected to cause cell cycle arrest at the G2/M checkpoint.
Principle of the Assay
This protocol utilizes propidium iodide (PI) to stain the DNA of cells.[5] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.[5] Therefore, cells must be fixed with cold ethanol to permeabilize their membranes.[5][6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[4][5] Cells in the G0/G1 phase have a normal (2N) amount of DNA. During the S phase, DNA is replicated, so cells in this phase have a DNA content between 2N and 4N. Cells in the G2 and M phases have a doubled (4N) DNA content.[2][4] By analyzing the distribution of fluorescence intensity in a population of cells using a flow cytometer, the percentage of cells in each phase of the cell cycle can be quantified.[7] Treatment with an agent that causes G2/M arrest, like the hypothetical this compound, is expected to result in an accumulation of cells with 4N DNA content.[8][9][10]
Experimental Protocols
Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Ethanol: 70% (v/v) in deionized water, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Equipment:
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Flow cytometer
-
Vortex mixer
-
12x75 mm polystyrene/polypropylene tubes[11]
-
Protocol Steps
-
Cell Culture and Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them, and seed them into 6-well plates at a density of 2-5 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Collect the culture medium from each well, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 3.1.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[5][12]
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[5][12] This step is crucial to prevent cell clumping.[12]
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks after fixation.[12]
-
-
Staining with Propidium Iodide:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.[12]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.[5]
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[6]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Use a low flow rate to ensure accurate data collection.[5]
-
Use a dot plot of fluorescence area versus height or width to gate on single cells and exclude doublets and aggregates.[11]
-
Generate a histogram of PI fluorescence intensity for the singlet population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation
Expected Results
Treatment of cancer cells with this compound is expected to induce a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and/or S phase populations.
Table 1: Effect of this compound on Cell Cycle Distribution
| Concentration of this compound (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 1 | 58.9 ± 2.8 | 19.8 ± 2.2 | 21.3 ± 2.5 |
| 5 | 45.7 ± 3.5 | 15.1 ± 1.9 | 39.2 ± 3.1 |
| 10 | 28.3 ± 2.9 | 10.4 ± 1.5 | 61.3 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Hypothetical signaling pathway of G2/M arrest.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanocellect.com [nanocellect.com]
- 3. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for FL118 Administration in Human Colon and Head-and-Neck Xenograft Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of FL118, a novel camptothecin analogue, in preclinical human colon and head-and-neck cancer xenograft models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of FL118.
Introduction
FL118 is a potent anti-cancer agent that has demonstrated significant efficacy in various cancer models, including those resistant to standard chemotherapies.[1][2][3] It functions as a selective inhibitor of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of the p53 tumor suppressor protein status.[4][5][6][7][8] This unique mechanism of action contributes to its ability to induce apoptosis, inhibit tumor growth, and overcome drug resistance.[2][3][9][10] These notes provide detailed methodologies for utilizing FL118 in colon and head-and-neck cancer xenograft studies, along with a summary of its observed anti-tumor activity.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of FL118 in human colon and head-and-neck xenograft tumors.
Table 1: Antitumor Activity of FL118 in Human Colon Cancer Xenografts
| Cell Line | Animal Model | FL118 Dose and Schedule | Route of Administration | Maximum Tumor Growth Inhibition (MTGI) (%) | Partial Response (PR) (%) | Complete Response (CR) (%) | Citation |
| HCT-8 | Nude mice | 0.75 mg/kg, weekly x 4 | i.p. | 95.0 ± 4.2 | 40 | 20 | [7] |
| HCT-8 | Nude mice | 1.00 mg/kg, weekly x 4 | i.p. | 90.9 ± 4.8 | 60 | 20 | [7] |
| HCT-8 | Nude mice | 1.25 mg/kg, weekly x 4 | i.p. | 92.5 ± 8.2 | 40 | 20 | [7] |
| HCT-8 | Nude mice | 1.50 mg/kg, weekly x 4 | i.p. | 98.3 ± 2.1 | 40 | 50 | [7] |
| SW620 | SCID mice | 1.5 mg/kg, q2d x 5 | i.p. | Eradication of irinotecan-resistant tumors | - | - | [2] |
| SW620 | SCID mice | 2.5 mg/kg, daily x 5 | i.v. | Tumor elimination | - | - | [11] |
| LOVO | Nude mice | 0.5 mg/kg, once weekly | Not specified | Significant tumor growth inhibition | - | - | [10][12] |
| LOVO | Nude mice | 0.75 mg/kg, once weekly | Not specified | Tumor weight reduced more than twofold | - | - | [10][12] |
| LOVO SN38R | Nude mice | Not specified | Not specified | Tumor size reduced by nearly 40% | - | - | [12] |
Table 2: Antitumor Activity of FL118 in Human Head-and-Neck Cancer Xenografts
| Cell Line | Animal Model | FL118 Dose and Schedule | Route of Administration | Outcome | Citation |
| FaDu | SCID mice | 1.5 mg/kg, q2d x 5 | i.p. | Eradication of irinotecan- and topotecan-resistant tumors | [2] |
| FaDu | SCID mice | 1.5 mg/kg, daily x 5 | i.v. | Tumor elimination | [11][13] |
| FaDu | SCID mice | 2.5 mg/kg, daily x 5 | i.v. | Tumor elimination | [11][13] |
Table 3: Maximum Tolerated Dose (MTD) of FL118 with Different Formulations and Schedules
| Formulation | Route of Administration | Schedule | MTD (mg/kg) | Citation |
| Tween 80-containing | i.p. | daily x 5 | 0.2 | [14] |
| Tween 80-containing | i.p. | q2 x 3 | 0.5 | [14] |
| Tween 80-containing | i.p. | weekly x 4 | 1.5 | [14] |
| Tween 80-free | i.v. | Not specified | 1.5 to 10 | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by FL118 and a general workflow for in vivo xenograft studies.
Caption: FL118 Mechanism of Action in Cancer Cells.
Caption: General Workflow for FL118 Xenograft Studies.
Experimental Protocols
Cell Lines and Culture
-
Human Colon Cancer Cell Lines: HCT-8, SW620, LOVO.
-
Human Head-and-Neck Cancer Cell Line: FaDu.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Animal Models
-
Species: Athymic nude mice or Severe Combined Immunodeficiency (SCID) mice, typically 6-8 weeks old.[7][15]
-
Housing: Animals should be housed in a pathogen-free environment with controlled temperature and humidity, and a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]
Establishment of Xenograft Tumors
-
Harvest cultured cancer cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1-3 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[13][15]
-
Allow tumors to grow to a palpable size (e.g., 100-250 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]
-
Once tumors reach the desired size, randomize the mice into control and treatment groups.
FL118 Formulation and Administration
4.4.1. Intraperitoneal (i.p.) Formulation (Tween 80-containing)
-
Stock Solution: Dissolve FL118 in DMSO.
-
Working Solution: Prepare a formulation containing 5% DMSO, 20% Tween 80, and 75% saline.[14]
-
Administration: Administer via intraperitoneal injection.
4.4.2. Intravenous (i.v.) Formulation (Tween 80-free)
-
A specific Tween 80-free formulation has been developed for intravenous administration, which shows lower toxicity and a higher maximum tolerated dose.[13] The exact composition of this formulation may be proprietary; however, it is described as a Tween 80-free recipe.[13]
-
Administration: Administer via intravenous injection, typically through the tail vein.[2]
Dosing and Schedules
The optimal dose and schedule for FL118 can vary depending on the tumor model and administration route. The following have been reported:
-
Weekly: 0.75 - 1.5 mg/kg, once a week for 4 weeks (weekly x 4).[7]
-
Every Other Day: 1.5 mg/kg, every other day for 5 doses (q2d x 5).[2]
-
Daily: 1.5 - 2.5 mg/kg, once a day for 5 consecutive days (daily x 5).[11]
Monitoring and Endpoints
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when signs of morbidity are observed.[14]
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for biomarkers like Ki-67 and cleaved caspase-3, or Western blot).[12]
Overcoming Drug Resistance Studies
-
Establish xenograft tumors as described above.
-
Treat a group of mice with a standard chemotherapeutic agent (e.g., irinotecan at 100 mg/kg, i.p., weekly) until tumors show signs of resistance (i.e., tumor growth resumes during treatment).[2]
-
Once resistance is established, switch the treatment to FL118 (e.g., 1.5 mg/kg, i.p., q2d x 5) to evaluate its efficacy in drug-resistant tumors.[2]
-
A second cycle of FL118 treatment can be administered if tumors regrow after an initial response.[2]
Conclusion
FL118 has demonstrated remarkable antitumor activity in human colon and head-and-neck cancer xenograft models, including those that have developed resistance to conventional therapies.[2] The data and protocols presented here provide a solid foundation for further preclinical investigation of FL118. The development of an intravenous formulation has significantly improved its therapeutic index, making it a more viable candidate for clinical development.[13] Future studies should continue to explore optimal dosing strategies, combination therapies, and the full spectrum of its molecular mechanisms to fully realize its clinical potential.
References
- 1. FL118 induces p53-dependent senescence in colorectal cancer cells by promoting degradation of MdmX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FL118 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the experimental setup for evaluating the combination therapy of FL118 and cisplatin. FL118 is a novel small-molecule inhibitor of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2][3] Cisplatin is a cornerstone platinum-based chemotherapeutic agent that induces DNA damage in cancer cells.[4][5][6] The combination of these two agents presents a promising strategy to enhance therapeutic efficacy, particularly in cisplatin-resistant cancers. FL118's mechanism of targeting anti-apoptotic pathways is hypothesized to sensitize cancer cells to cisplatin-induced DNA damage, leading to synergistic anti-tumor effects.[1][7]
These application notes and protocols are designed to guide researchers in the preclinical evaluation of this combination therapy, from in vitro cell-based assays to in vivo animal models.
Data Presentation
In Vitro Efficacy of FL118 and Cisplatin
| Cell Line | Assay | Drug | Concentration Range | Endpoint | Key Findings | Reference |
| A549 (NSCLC) | MTT Assay | FL118 | 1-300 nM | Cell Viability | FL118 inhibits cell viability in a dose- and time-dependent manner. | [1] |
| A549/DDP (Cisplatin-Resistant NSCLC) | MTT Assay | FL118 | 1-300 nM | Cell Viability | Cisplatin-resistant cells are more sensitive to FL118 than parental cells. FL118 shows a superior inhibitory effect compared to cisplatin in these cells. | [1] |
| A549 & A549/DDP | Flow Cytometry | FL118 | 10 nM | Cell Cycle | FL118 induces S-phase arrest in both cell lines. | [1] |
| Pancreatic Cancer Cells (e.g., PANC-1, MIA PaCa-2) | Western Blot | FL118 | 10-500 nM | Apoptosis Markers | FL118 induces cleavage of caspase-3 and PARP. | [1] |
| Various Cancer Cell Lines | Sulforhodamine B (SRB) assay | Cisplatin | 0.1–200 µM | Cell Viability | Cisplatin reduces cell survival in a dose- and time-dependent manner. | [8] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of FL118 and cisplatin, alone and in combination.
Materials:
-
Cancer cell lines (e.g., A549, A549/DDP)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
FL118 (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of FL118 (e.g., 1, 10, 100, 300 nM) and cisplatin (e.g., concentrations bracketing the known IC50). For combination treatment, add various concentrations of both drugs. Include vehicle-treated (DMSO) and untreated controls.
-
Add the drug solutions to the respective wells and incubate for 24, 48, or 72 hours.[1]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Data can be used to determine IC50 values and to calculate the Combination Index (CI) using software like CompuSyn to assess for synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by FL118 and cisplatin.
Materials:
-
Cancer cell lines
-
6-well plates
-
FL118 and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1-5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with FL118, cisplatin, or the combination at predetermined concentrations for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9][10] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of FL118 and cisplatin on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
FL118 and Cisplatin
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with FL118, cisplatin, or the combination for 12 or 24 hours.[1]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of FL118 and cisplatin combination therapy in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., A549/DDP)
-
Matrigel (optional)
-
FL118 formulated for in vivo use
-
Cisplatin formulated for in vivo use
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle control, FL118 alone, Cisplatin alone, FL118 + Cisplatin).
-
Dosing and Schedule (Example based on literature):
-
FL118: Administer intravenously (i.v.) or intraperitoneally (i.p.). A range of doses and schedules have been reported, for example, 1.5-2.5 mg/kg daily for 5 days (daily x 5) via i.v. injection.[3]
-
Cisplatin: Administer i.p. at a dose of, for example, 2.5 mg/kg every other day for 3-4 treatments.[5]
-
Combination: Administer both drugs according to a predetermined schedule. It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) of the combination.
-
-
Monitor tumor size with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualization of Pathways and Workflows
References
- 1. e-century.us [e-century.us]
- 2. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming FL118 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FL118 and encountering resistance in cancer cells.
FAQs and Troubleshooting Guides
My cancer cell line shows reduced sensitivity to FL118. How can I determine the mechanism of resistance?
Answer:
Reduced sensitivity to FL118 can arise from various factors. A primary step is to investigate the expression levels of key proteins and pathways known to be modulated by FL118. FL118 is a novel camptothecin analogue that exhibits potent antitumor activity by targeting multiple survival pathways in cancer cells.[1][2][3] Its mechanism of action involves the downregulation of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][4] Additionally, FL118 has been shown to bind to and promote the degradation of the oncoprotein DDX5, which in turn regulates the expression of oncogenic proteins like c-Myc and mutant Kras.[5][6]
A key feature of FL118 is its ability to overcome resistance mechanisms that affect other chemotherapeutic agents. For instance, it is not a substrate for common drug efflux pumps like ABCG2 and P-gp/MDR1, which often confer resistance to drugs like irinotecan and topotecan.[2][7][8] Furthermore, its efficacy is independent of the p53 tumor suppressor protein status, making it effective against cancers with p53 mutations that are often resistant to DNA-damaging drugs.[1][9][10]
To troubleshoot reduced sensitivity in your cell line, we recommend a stepwise approach to investigate potential resistance mechanisms.
Troubleshooting Workflow for Investigating FL118 Resistance
Caption: Workflow for investigating FL118 resistance mechanisms.
What are the known biomarkers that correlate with FL118 sensitivity?
Answer:
Several biomarkers have been identified that can predict a favorable response to FL118 treatment. These are crucial for patient selection in clinical settings and for choosing appropriate cell line models for preclinical research.
High expression of the oncoprotein DDX5 (also known as p68) is strongly associated with increased sensitivity to FL118.[11][12] FL118 has been shown to directly bind to DDX5, leading to its dephosphorylation and subsequent degradation.[5][6] This disrupts the downstream signaling pathways controlled by DDX5, including the expression of survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[5][12] Therefore, cancer cells with high DDX5 levels are more susceptible to the cytotoxic effects of FL118.
Mutations in the KRAS gene have also been identified as a favorable biomarker for FL118 sensitivity.[13] For instance, bladder and colorectal cancer cells with KRAS mutations have demonstrated higher sensitivity to FL118-induced apoptosis.[13] This is significant as KRAS mutations often confer resistance to other cancer therapies.
Interestingly, the status of the p53 tumor suppressor gene can also influence FL118 efficacy. While FL118 is effective regardless of p53 status, some studies suggest that cancer cells with mutant or null p53 may exhibit even greater sensitivity to the drug.[1][10] This is a notable advantage, as p53 mutations are common in late-stage and aggressive cancers and are associated with resistance to conventional DNA-damaging agents.
Table 1: Biomarkers for FL118 Sensitivity
| Biomarker | Correlation with FL118 Sensitivity | Rationale | Key References |
| High DDX5 Expression | Increased Sensitivity | FL118 binds to and degrades DDX5, a master regulator of multiple oncogenic proteins. | [5][6][11][12] |
| Mutant KRAS | Increased Sensitivity | Mutant Kras is a favorable biomarker for FL118-induced apoptosis and downregulation of survival proteins. | [13] |
| Mutant/Null p53 | Potentially Increased Sensitivity | While effective in wild-type p53, FL118 shows enhanced activity in p53-deficient cells. | [1][10] |
My irinotecan-resistant cancer cell line is also showing some resistance to FL118. What could be the reason?
Answer:
While FL118 is known to overcome resistance to irinotecan and topotecan in many cases, it is possible to observe cross-resistance, although the mechanisms are likely to be different from classical camptothecin resistance.[2][7][10]
Irinotecan resistance is often mediated by the upregulation of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP) and ABCB1 (also known as P-gp or MDR1), which actively pump the drug out of the cancer cell.[2][8] FL118 is a poor substrate for these efflux pumps, and its efficacy is generally not affected by their overexpression.[2][7][8]
However, if your irinotecan-resistant cell line also exhibits some level of resistance to FL118, the underlying mechanism is likely independent of ABC transporter activity. One possibility is the alteration of downstream targets of FL118. For example, while FL118 downregulates survivin, Mcl-1, XIAP, and cIAP2, it is conceivable that some cancer cells may develop compensatory mechanisms to maintain high levels of these anti-apoptotic proteins through alternative signaling pathways.
Another potential mechanism could involve alterations in the DNA damage response (DDR) pathway. Recent studies have shown that FL118 can enhance therapeutic efficacy by inhibiting the homologous recombination repair pathway through the downregulation of RAD51, a key DNA repair protein.[14][15] If your irinotecan-resistant cells have a hyperactive DDR pathway that is not solely dependent on RAD51, they might exhibit some level of resistance to FL118.
Experimental Protocol: Assessing DNA Repair Capacity
To investigate the role of the DNA damage response in FL118 resistance, you can perform a comet assay (single-cell gel electrophoresis) to assess DNA damage and repair.
Objective: To measure the extent of DNA damage and the capacity for DNA repair in FL118-treated sensitive and resistant cells.
Materials:
-
FL118-sensitive and resistant cancer cell lines
-
FL118
-
Irinotecan (as a control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
SYBR Green or other DNA-intercalating dye
-
Microscope slides (pre-coated with agarose)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Seed sensitive and resistant cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of concentrations of FL118 and irinotecan for a defined period (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Comet Assay:
-
Mix a small volume of the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in ice-cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage of ~1 V/cm for 20-30 minutes.
-
After electrophoresis, gently wash the slides with neutralizing buffer.
-
Stain the DNA with SYBR Green.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
-
To assess DNA repair, treat the cells with the drug for a shorter period, then wash it out and incubate the cells in drug-free medium for various time points before performing the comet assay. A decrease in the comet tail over time indicates DNA repair.
-
Signaling Pathway: FL118-Mediated Inhibition of DNA Repair
Caption: FL118 inhibits the DNA repair pathway by downregulating Survivin and RAD51.
Can FL118 be used in combination with other anti-cancer agents to overcome resistance?
Answer:
Yes, combination therapy is a promising strategy to enhance the efficacy of FL118 and overcome resistance. The multi-targeted mechanism of action of FL118 makes it an excellent candidate for combination with other therapeutic agents.
Studies have shown that FL118 can act synergistically or additively with several existing anti-cancer drugs. For example, in multiple myeloma, FL118 has shown additive effects with bortezomib and synergistic effects with melphalan.[16] In pancreatic cancer, a low concentration of FL118 was found to enhance the cytotoxic activity of a plant-derived triterpenoid compound, AMR-MeOAc, particularly in cells with KRAS mutations.[17]
The rationale for combining FL118 with other agents is to target different resistance pathways simultaneously. For instance, while FL118 is effective against cells with p53 mutations, it could be combined with a drug that is more potent in p53 wild-type cells to cover a broader range of tumor heterogeneity. Similarly, combining FL118 with agents that target different stages of the cell cycle or other survival signaling pathways could lead to a more robust and durable anti-tumor response.
Table 2: FL118 Combination Therapy Studies
| Cancer Type | Combination Agent | Observed Effect | Reference |
| Multiple Myeloma | Bortezomib | Additive | [16] |
| Multiple Myeloma | Melphalan | Synergistic | [16] |
| Pancreatic Cancer | AMR-MeOAc | Synergistic Cytotoxicity | [17] |
| Pancreatic Cancer | Gemcitabine | Effective Inhibition of Tumor Growth | [17] |
Experimental Protocol: Synergy Analysis using Combination Index (CI)
To quantitatively assess the interaction between FL118 and another drug, you can use the Chou-Talalay method to calculate the Combination Index (CI).
Objective: To determine if the combination of FL118 and another drug results in synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell line of interest
-
FL118
-
Second anti-cancer agent
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
CompuSyn software or other software for CI calculation
Procedure:
-
Determine IC50 for each drug: Perform dose-response experiments for FL118 and the second agent individually to determine their respective IC50 values.
-
Set up combination experiments:
-
Design a matrix of drug concentrations, including serial dilutions of each drug alone and in combination at a constant ratio (e.g., based on their IC50 ratio).
-
Seed cells in 96-well plates and treat them with the single agents and the combinations for a specified time (e.g., 72 hours).
-
-
Measure cell viability: After the incubation period, measure cell viability using a suitable assay.
-
Calculate the Combination Index (CI):
-
Input the dose-response data into CompuSyn software.
-
The software will calculate the CI value for different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Logical Relationship: Rationale for FL118 Combination Therapy
Caption: Rationale for combining FL118 with other agents to achieve enhanced anti-cancer effects.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 5. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 10. e-century.us [e-century.us]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mutant Kras as a Biomarker Plays a Favorable Role in FL118-Induced Apoptosis, Reactive Oxygen Species (ROS) Production and Modulation of Survivin, Mcl-1 and XIAP in Human Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability and solubility of Anticancer agent 118
Technical Support Center: Anticancer Agent 118
This center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with this compound, a novel tyrosine kinase inhibitor. Due to its hydrophobic nature, this compound exhibits low aqueous solubility and is susceptible to degradation under certain conditions, which can impact experimental reproducibility and efficacy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A: We recommend using anhydrous dimethyl sulfoxide (DMSO) to prepare stock solutions at a concentration of 10-20 mM. Ensure the DMSO is of high purity and stored under anhydrous conditions to prevent introducing moisture, which can degrade the compound. For cellular assays, the final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.
Q2: My solution of this compound has turned a faint yellow color. What does this indicate?
A: A yellow discoloration often indicates oxidation or hydrolysis of the compound. This can be caused by exposure to air, light, or non-anhydrous solvents. We strongly recommend preparing fresh solutions for each experiment and storing the solid compound and stock solutions protected from light and moisture. Long-term storage of aqueous dilutions is not advised.
Q3: The compound is precipitating when I add it to my cell culture medium. How can I prevent this?
A: Precipitation is a common issue due to the low aqueous solubility of this compound.[1][2] To mitigate this, try the following:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the compound.
-
Increase mixing speed: Add the stock solution dropwise into the medium while vortexing or swirling gently to facilitate rapid dispersion.
-
Use a carrier: For in vivo or challenging in vitro systems, consider formulating the agent with solubilizing excipients such as cyclodextrins or non-ionic surfactants like Tween® 80.[3][4][5]
Q4: How should I store the solid compound and its stock solutions?
A:
-
Solid Compound: Store at -20°C in a desiccator, protected from light.
-
DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light. When properly stored, DMSO stocks are stable for up to 3 months.
Q5: What is the known mechanism of action for this compound?
A: this compound is a potent inhibitor of a specific Receptor Tyrosine Kinase (RTK) that is often dysregulated in certain cancers. By blocking the ATP-binding site of the kinase domain, it inhibits autophosphorylation and activation of downstream pro-survival signaling pathways, primarily the RAS-RAF-MEK-ERK cascade.
Section 2: Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Activity in Cell-Based Assays
| Possible Cause | Recommended Action |
| Compound Precipitation | Visually inspect wells for precipitates using a microscope. Reduce the final concentration. Use the Solubilization Protocol (Protocol 3) with a carrier like HP-β-cyclodextrin.[4] |
| Compound Degradation | Prepare fresh dilutions from a new stock aliquot for every experiment. Use HPLC analysis (Protocol 2) to check the integrity of the stock solution. Ensure the pH of your experimental buffer or medium is within the stable range (pH 4.0-6.5). |
| Cell Line Resistance | Verify the expression and activation status of the target RTK in your cell line via Western Blot or ELISA. Sequence the kinase domain of the target RTK to check for mutations that may confer resistance. |
| Assay Interference | Run a vehicle-only control (e.g., 0.1% DMSO) to ensure the solvent is not affecting cell viability. Check for autofluorescence if using a fluorescence-based readout. |
Issue 2: Poor Bioavailability or High Variability in In Vivo Studies
| Possible Cause | Recommended Action |
| Poor Aqueous Solubility | The compound's low solubility limits its absorption.[1] An oral formulation may not be suitable without significant enhancement. |
| Suboptimal Formulation | Develop a specialized formulation. Options include co-solvent systems (e.g., PEG400/Ethanol/Saline), nanosuspensions, or lipid-based formulations to improve systemic exposure.[5][6][7] |
| Rapid Metabolism | The compound may be subject to rapid first-pass metabolism. Consider co-administration with a metabolic inhibitor (if ethically approved) or switching to an intravenous route of administration to bypass the liver. |
| Chemical Instability in Vivo | The compound may be unstable at physiological pH (7.4).[8] Conduct a preliminary pharmacokinetic study with frequent sampling to determine the compound's half-life. |
Section 3: Data & Visualization
Data Tables
Table 1: Solubility of this compound in Common Solvents Data obtained using the shake-flask method at 25°C.
| Solvent | Solubility (µg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| DMSO | > 50,000 |
| Ethanol | 5,200 |
| PEG400 | 15,000 |
Table 2: Stability Profile of this compound in Aqueous Solution (10 µM) % remaining after 24-hour incubation, assessed by HPLC.
| Condition | % Remaining |
| pH 5.0 Buffer, 37°C | 98% |
| pH 7.4 Buffer, 37°C | 65% |
| pH 8.5 Buffer, 37°C | 32% |
| pH 7.4 Buffer, 37°C, +Light | 45% |
Diagrams and Workflows
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Troubleshooting logic for inconsistent in vitro results.
Caption: Simplified signaling pathway inhibited by Agent 118.
Section 4: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM solution from 5 mg of compound (MW = 450.5 g/mol ):
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.005 / 450.5) / 0.01) * 1,000,000 = 1109.9 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Solubilization: Vortex for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot into single-use, light-protected tubes and store at -80°C.
Protocol 2: HPLC-Based Stability Assessment
-
Sample Preparation: Prepare a 10 µM solution of this compound in the desired aqueous buffer (e.g., PBS pH 7.4). Prepare a "Time 0" sample by immediately diluting this solution 1:1 with acetonitrile.
-
Incubation: Incubate the remaining aqueous solution under the desired conditions (e.g., 37°C in a light-protected incubator).
-
Time Points: At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and mix 1:1 with acetonitrile to stop any further degradation.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detector at the compound's λmax (e.g., 280 nm).
-
-
Quantification: Integrate the peak area of the parent compound at each time point. Calculate the percentage remaining relative to the "Time 0" sample.
Protocol 3: Kinetic Solubility Assay using Nephelometry
-
Standard Curve: Prepare a series of known concentrations of this compound in pure DMSO.
-
Sample Preparation: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4) to each well.
-
Compound Addition: Add 2 µL of a high-concentration DMSO stock (e.g., 10 mM) to the wells, creating a final concentration of 100 µM. This induces rapid precipitation.
-
Measurement: Immediately place the plate in a nephelometer or plate reader capable of measuring light scattering. Read the turbidity at regular intervals for 1-2 hours.
-
Analysis: The point at which turbidity appears indicates the kinetic solubility limit. This provides a rapid assessment of the concentration at which the compound is likely to precipitate upon dilution from a DMSO stock. This method is useful for guiding concentration selection in high-throughput screening.[9]
References
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. pharmatutor.org [pharmatutor.org]
FL118 In Vivo Dosing Optimization: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing FL118 dosage in in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with FL118.
| Issue | Potential Cause | Recommended Solution |
| Poor drug solubility/precipitation during formulation | FL118 has poor solubility in aqueous solutions. The formulation components may not be optimal. | For intravenous (IV) administration, a Tween 80-free formulation is recommended. A common formulation consists of FL118 (0.1-0.5 mg/mL), 5% DMSO, and 0.05-0.25% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) in saline.[1][2] For intraperitoneal (IP) administration, a formulation containing 5% DMSO and 10-20% Tween-80 in saline has been used.[2] For oral gavage, FL118 can be formulated with HPβCD.[3][4] Ensure all components are fully dissolved before administration. |
| High toxicity or animal mortality | The administered dose exceeds the Maximum Tolerated Dose (MTD). The formulation or administration route may be contributing to toxicity. | It is crucial to determine the MTD for your specific animal model and experimental conditions.[2][5] Toxicity can vary based on the administration route (IV vs. IP vs. oral) and schedule (e.g., daily, every other day, weekly).[2][6] Start with lower doses and escalate to determine the MTD. A Tween 80-free formulation for IV administration has been shown to have a better therapeutic index than Tween 80-containing IP formulations.[7] Common side effects to monitor for include body weight loss, diarrhea, and changes in behavior.[8][9] |
| Lack of anti-tumor efficacy | The dose may be too low. The dosing schedule may not be optimal. The tumor model may be resistant. | The effective dose of FL118 can vary depending on the tumor model. Doses ranging from 0.2 mg/kg to 10 mg/kg have been used in mice, depending on the route and schedule.[2][5] Weekly dosing schedules have shown significant anti-tumor activity.[2][10] FL118 has demonstrated efficacy in models resistant to other chemotherapeutics like irinotecan and topotecan, partly because it is not a substrate for the ABCG2 efflux pump.[1][11] |
| Variability in tumor response | Inconsistent drug administration. Heterogeneity of the tumor xenografts. | Ensure accurate and consistent dosing for all animals. For subcutaneous xenografts, ensure initial tumor volumes are within a narrow range (e.g., 150-250 mm³) before starting treatment.[2][5][12] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FL118?
A1: FL118 is a camptothecin analog with a multi-faceted mechanism of action.[13] It is known to:
-
Inhibit the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of p53 status.[10][14]
-
Induce the expression of pro-apoptotic proteins like Bax and Bim.[14]
-
Act as a "molecular glue degrader" by binding to, dephosphorylating, and degrading the oncoprotein DDX5, which in turn downregulates targets like c-Myc and mutant Kras.[3][15]
-
Inhibit the PI3K/AKT/mTOR signaling pathway.[3]
-
Induce apoptosis, G2/M cell cycle arrest, and DNA damage.[11]
-
In cancer cells with wild-type p53, it can activate p53 signaling and induce senescence by targeting MdmX for degradation.[16]
Q2: What is a recommended starting dose for FL118 in mice?
A2: The optimal starting dose depends on the administration route and schedule. Based on published studies, here are some recommendations:
-
Intravenous (IV): Start with a dose of 1.0 mg/kg and escalate. MTDs have been reported to be around 1.5 mg/kg for a daily x 5 schedule, 1.5-2.0 mg/kg for an every other day x 5 schedule, and 5.0 mg/kg for a weekly x 4 schedule.[6]
-
Intraperitoneal (IP): MTDs have been reported to be lower than for IV administration, for instance, 0.2 mg/kg for a daily x 5 schedule.[6]
-
Oral (PO): Doses of 5 and 10 mg/kg administered once a week have been shown to be effective.[3] The MTD for a weekly x 4 schedule in SCID mice has been reported as 10 mg/kg.[5]
Q3: How should I formulate FL118 for in vivo studies?
A3: The formulation depends on the route of administration:
-
Intravenous (IV): A Tween 80-free formulation is recommended for clinical compatibility. A typical formulation is: FL118 (0.1-0.5 mg/mL), 5% DMSO, and 0.05-0.25% (w/v) hydroxypropyl-β-cyclodextrin in saline.[1][2]
-
Intraperitoneal (IP): A common formulation is: FL118 (e.g., 0.05 mg/mL), 5% DMSO, 10-20% Tween-80, and 75-85% saline.[2]
-
Oral (PO): FL118 can be formulated with hydroxypropyl-β-cyclodextrin.[4][5]
Q4: Is FL118 effective against drug-resistant cancers?
A4: Yes, FL118 has shown efficacy against cancers that are resistant to other treatments. For example, unlike irinotecan and topotecan, FL118 is a poor substrate for the ABCG2 drug efflux pump, allowing it to overcome resistance mediated by this transporter.[1][11]
Quantitative Data Summary
Table 1: Maximum Tolerated Doses (MTD) of FL118 in Mice for Different Formulations and Schedules
| Formulation | Administration Route | Dosing Schedule | MTD (mg/kg) | Reference |
| Tween 80-containing | Intraperitoneal (IP) | Daily x 5 | 0.2 | [6] |
| Tween 80-containing | Intraperitoneal (IP) | Every other day x 3 (q2 x 3) | 0.5 | [6] |
| Tween 80-containing | Intraperitoneal (IP) | Weekly x 4 | 1.5 | [6] |
| Tween 80-free (IV compatible) | Intravenous (IV) | Daily x 5 | 1.5 | [6] |
| Tween 80-free (IV compatible) | Intravenous (IV) | Every other day x 5 (q2 x 5) | 1.5 - 2.0 | [6] |
| Tween 80-free (IV compatible) | Intravenous (IV) | Weekly x 4 | 5.0 | [6] |
| Oral Formulation | Oral (PO) | Weekly x 4 | 10.0 | [5] |
Table 2: Effective Doses of FL118 in Mouse Xenograft Models
| Tumor Model | Administration Route | Dosing Schedule | Effective Dose (mg/kg) | Outcome | Reference |
| Human Colon (SW620) & Head-and-Neck (FaDu) | Intravenous (IV) | Daily x 5 | 1.5 & 2.5 | Tumor regression/elimination | [12] |
| Human Colon (SW620) & Head-and-Neck (FaDu) | Intravenous (IV) | Every other day x 5 | 1.5 & 2.5 | Tumor regression/elimination | [2] |
| Human Colon (SW620) & Head-and-Neck (FaDu) | Intravenous (IV) | Weekly x 4 | 3.5 & 5.0 | Tumor regression/elimination | [2] |
| Ovarian Cancer (ES-2) | Oral (PO) | Once a week | 5.0 & 10.0 | Dose-dependent tumor suppression | [3] |
| Pancreatic Cancer (PDX) | Intraperitoneal (IP) | Weekly x 4 | Not specified | Tumor growth inhibition | [5] |
| Multiple Myeloma (UM9) | Not specified | Daily x 5 | 0.2 | Delayed tumor growth | [17] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject 1-3 x 10⁶ cancer cells into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150-250 mm³).[2][5] This is designated as Day 0 of the treatment.
-
Randomization: Randomly assign mice into control (vehicle) and treatment groups (n=5-10 mice per group).
-
FL118 Formulation: Prepare the appropriate FL118 formulation based on the chosen administration route (see FAQ 3).
-
Drug Administration: Administer FL118 and vehicle according to the selected dosing schedule (e.g., IV, IP, or oral) and dose.
-
Data Collection:
-
Measure tumor volume twice weekly using calipers (Volume = (width)² x length / 2).
-
Record mouse body weight twice weekly as an indicator of toxicity.[9]
-
Monitor for any other signs of toxicity.
-
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size (e.g., ~2000 mm³) or for a set duration.[6]
-
Data Analysis: Analyze tumor growth inhibition, partial response (≥50% reduction in initial tumor size), and complete response (no detectable tumor).[10]
Visualizations
Caption: FL118 Mechanism of Action
Caption: In Vivo Efficacy Study Workflow
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 17. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
FL118 Technical Support Center: Troubleshooting Inconsistent Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results obtained with FL118.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing variable IC50 values for FL118 in the same cancer cell line across different experiments. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors. Here's a checklist of potential causes and solutions:
-
Cell Culture Conditions:
-
Cell Confluency: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Over-confluent or sparse cultures can exhibit altered drug sensitivity.
-
Passage Number: Use cell lines within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting drug response.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to therapeutic agents.
-
-
FL118 Preparation and Storage:
-
Solubility: FL118 is soluble in DMSO.[1] For in vivo studies, specific formulations are required. For intraperitoneal (i.p.) administration, FL118 can be dissolved in DMSO and further diluted in a solvent containing Tween-80 and saline.[2] For intravenous (i.v.) administration, a Tween 80-free formulation may be necessary.[2] Ensure complete dissolution before use.
-
Storage: Store FL118 powder at -20°C for up to 3 years and stock solutions in solvent at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles of stock solutions.[1]
-
-
Experimental Protocol:
-
Treatment Duration: Standardize the duration of FL118 exposure. Cell viability assays are often performed after 24, 48, or 72 hours of treatment.[3]
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) have varying sensitivities and mechanisms. Use a consistent assay and ensure it is validated for your cell line.
-
Q2: FL118 shows high potency in some of our cancer cell lines but is less effective in others. Why is there such a discrepancy?
A2: The differential sensitivity of cancer cell lines to FL118 is often linked to their underlying molecular characteristics.
-
Expression of Target Proteins: FL118's mechanism of action involves the downregulation of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][4][5][6] Cell lines with higher basal expression of these proteins may be more sensitive to FL118. It is recommended to perform baseline Western blot analysis of these target proteins in your panel of cell lines.
-
p53 Status: The anticancer activity of FL118 is independent of the p53 status (wild type, mutant, or null) of the cancer cells.[4][6][7] However, the specific mechanisms of action may differ.[4][7] Interestingly, some studies suggest that cancer cells with null or mutated p53 may be more sensitive to FL118 treatment.[7][8]
-
Drug Efflux Pumps: Unlike other camptothecin analogs such as irinotecan and topotecan, FL118 is not a substrate for the drug efflux pumps P-gp/MDR1 and ABCG2/BCRP.[8] Therefore, cancer cell lines that have developed resistance to other chemotherapies via the upregulation of these transporters may remain sensitive to FL118.[8][9][10]
Q3: We are not observing the expected downregulation of survivin after FL118 treatment. What could be wrong?
A3: If you are not seeing the expected molecular effects of FL118, consider the following:
-
Antibody Quality: Ensure the primary antibody used for Western blotting is specific and validated for detecting survivin.
-
Treatment Concentration and Duration: The downregulation of target proteins is dose- and time-dependent. Refer to published literature for effective concentrations and time points in your specific cell line. For example, in EKVX and HCT-8 cells, survivin downregulation was observed after 24 hours of treatment.[6]
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes in your Western blot.
-
Protein Extraction and Handling: Ensure that your protein lysates are prepared correctly and have not been degraded. Use protease inhibitors in your lysis buffer.[6][8]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | Various Colon Cancer Cell Lines | Lower than SN-38 | [9] |
| In Vitro Potency vs. Topotecan | Cancer Cell Lines | ~25-fold more potent | [8] |
| Inhibition of Survivin vs. SN-38 | Cancer Cell Lines | At least 10-fold more effective | [4][8] |
Key Experimental Protocols
Western Blot Analysis for FL118 Target Proteins
-
Cell Lysis: After treating cells with FL118 for the desired time, wash them with PBS. Lyse the cells on ice for 30 minutes in a lysis buffer (e.g., PBS containing 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors like PMSF and leupeptin).[6][8]
-
Protein Quantification: Clear the lysates by centrifugation and determine the total protein concentration using a standard protein assay (e.g., Bio-Rad protein assay).[6]
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2) and a loading control (e.g., β-actin). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of FL118 concentrations for the desired duration (e.g., 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. e-century.us [e-century.us]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 7. e-century.us [e-century.us]
- 8. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FL118 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing FL118 toxicity in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FL118?
FL118 is a novel camptothecin analog that exhibits a multi-targeted mechanism of action.[1][2] It is known to inhibit the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of the p53 status of the cancer cells.[1][2][3][4] This leads to the induction of apoptosis in cancer cells.[5][6] While structurally similar to other camptothecin analogs like irinotecan, FL118 is a poor topoisomerase 1 (Top1) inhibitor, and its anti-tumor activity is not primarily dependent on Top1 inhibition.[1][2] Recent studies suggest that FL118 may also downregulate RAD51, a key protein in DNA repair, contributing to its efficacy.[5][6]
Q2: What are the known dose-limiting toxicities (DLTs) of FL118 in animal models?
Dose-limiting toxicities of FL118 in animal models are primarily related to body weight loss.[2] Other potential signs of toxicity to monitor include changes in animal behavior, movement, and the occurrence of diarrhea.[2] Hematologic toxicities, such as neutropenia, anemia, and thrombocytopenia, are common DLTs for camptothecin analogs and should be monitored, although specific reports for FL118 are less detailed in the provided results.[7][8]
Q3: How does the formulation of FL118 affect its toxicity?
The formulation of FL118 significantly impacts its toxicity and maximum tolerated dose (MTD) in animal models.[9][10][11]
-
Tween 80-containing formulations , administered intraperitoneally (i.p.), have been associated with increased toxicity and a lower MTD.[9][12] This formulation is not considered suitable for clinical applications.[9]
-
Tween 80-free formulations , suitable for intravenous (i.v.) administration, have shown a 3 to 8-fold increase in the MTD compared to Tween 80-containing formulations.[9][10][11] This newer formulation demonstrates a better toxicity profile and improved therapeutic index.[10][11]
-
Oral formulations with 2-hydroxypropyl-β-cyclodextrin (HPβCD) have also been developed and show favorable toxicity profiles in rats and dogs.[13]
Q4: Can FL118 overcome drug resistance?
Yes, FL118 has been shown to overcome resistance to other chemotherapeutic agents, such as irinotecan and topotecan, in human tumor xenograft models.[14][15] This is partly because FL118 is not a substrate for common efflux pumps like ABCG2 and P-glycoprotein (MDR1), which are often responsible for multidrug resistance.[1][14][15]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive body weight loss (>15-20%) or other signs of severe toxicity (lethargy, ruffled fur, diarrhea). | The administered dose of FL118 is above the Maximum Tolerated Dose (MTD) for the specific animal model, strain, and administration schedule. | 1. Immediately discontinue treatment and provide supportive care to the animals as per institutional guidelines. 2. Review the dosing schedule and formulation. The MTD for FL118 is highly dependent on these factors. 3. Consider reducing the dose for subsequent cohorts. 4. If using a Tween 80-containing formulation, switch to a Tween 80-free formulation for intravenous administration, which has a higher MTD.[9][10][11] |
| Inconsistent anti-tumor efficacy or unexpected toxicity. | Issues with FL118 formulation and solubility. FL118 has poor water solubility. | 1. Ensure proper and consistent formulation of FL118 for each experiment. 2. For i.p. administration, be aware of the toxicity associated with Tween 80-containing formulations.[9] 3. For i.v. administration, utilize a validated Tween 80-free formulation.[10][11] 4. Consider using a commercially available, pre-formulated FL118 product if available. |
| Tumor xenografts are not responding to FL118 treatment. | The tumor model may have intrinsic resistance mechanisms not targeted by FL118, or the dosing regimen may be suboptimal. | 1. Verify the expression of FL118 targets (survivin, Mcl-1, XIAP, cIAP2) in your tumor model. 2. While FL118's efficacy is largely p53-independent, understanding the genetic background of your tumor model is crucial.[1] 3. Optimize the dosing schedule. Studies have shown efficacy with various schedules, including daily, every other day, and weekly administrations.[9][10][11] |
Quantitative Data Summary
Table 1: Maximum Tolerated Dose (MTD) of FL118 with Different Formulations and Administration Routes
| Formulation | Administration Route | Schedule | MTD | Animal Model | Reference |
| Tween 80-containing | Intraperitoneal (i.p.) | daily x 5 | 0.2 mg/kg | Nude or SCID mice | [9][16] |
| Tween 80-containing | Intraperitoneal (i.p.) | every other day x 3 (q2d x 3) | 0.5 mg/kg | Nude or SCID mice | [9][16] |
| Tween 80-containing | Intraperitoneal (i.p.) | weekly x 4 | 1.5 mg/kg | Nude or SCID mice | [9][17] |
| Tween 80-free (i.v. compatible) | Intravenous (i.v.) | daily x 5 | 1.5 mg/kg | Nude or SCID mice | [9] |
| Tween 80-free (i.v. compatible) | Intravenous (i.v.) | every other day x 5 (q2d x 5) | 1.5 - 2.0 mg/kg | Nude or SCID mice | [9] |
| Tween 80-free (i.v. compatible) | Intravenous (i.v.) | weekly x 4 | 5.0 mg/kg | Nude or SCID mice | [9] |
| FL118-HPβCD complex (oral) | Oral | weekly | 1.65 mg/kg (HNSTD*) | Rats | [13] |
*Highest Non-Severely Toxic Dose, a dose slightly higher than MTD.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Antitumor Efficacy and Toxicity Study of FL118
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-12 weeks old.[2]
-
Tumor Cell Implantation: Subcutaneously inject 1-3 x 10^6 human cancer cells into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment. Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
-
FL118 Formulation:
-
For Intraperitoneal (i.p.) administration (Tween 80-containing - use with caution due to toxicity): A previously used formulation consisted of 0.05 mg/ml FL118, 5% DMSO, 20% Tween 80, and 75% saline.[9]
-
For Intravenous (i.v.) administration (Tween 80-free): A clinically compatible formulation has been developed, though the exact composition is proprietary. Researchers should seek to use a validated Tween 80-free formulation.
-
-
Drug Administration: Administer FL118 according to the desired schedule (e.g., daily, every other day, or weekly) via the chosen route (i.p. or i.v.). A mock control solution (vehicle) should be administered to the control group.[14]
-
Toxicity Monitoring:
-
Monitor animal body weight daily or at least twice weekly.[2]
-
Observe animals for any signs of toxicity, including changes in behavior, movement, and the presence of diarrhea.[2]
-
Define endpoints for toxicity, such as a body weight loss exceeding 20% or other severe clinical signs, at which point animals should be euthanized.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth in both treated and control groups.
-
Efficacy can be assessed by comparing tumor growth inhibition between the groups.
-
Tumor regression (partial or complete) can also be used as an endpoint.[2]
-
Visualizations
Caption: Simplified signaling pathway of FL118.
Caption: General experimental workflow for FL118 in vivo studies.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. case.edu [case.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. researchgate.net [researchgate.net]
- 13. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
how to reduce FL118 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FL118 in cell culture, with a specific focus on mitigating its degradation.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with FL118.
Question: Why am I seeing lower than expected efficacy or inconsistent results with FL118 in my cell viability assays?
Answer:
Lower than expected efficacy or inconsistent results with FL118 are often linked to the degradation of the compound in cell culture media. FL118, a camptothecin analog, contains a critical lactone ring that is essential for its anti-cancer activity.[1][2] This lactone ring is susceptible to hydrolysis in aqueous solutions, especially at physiological pH (around 7.4), converting the active lactone form to an inactive carboxylate form.[3][4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Lactone Hydrolysis in Media | Prepare fresh dilutions of FL118 in media immediately before treating your cells. Minimize the time FL118 spends in the aqueous environment of the cell culture media before it reaches the cells. |
| Incorrect Stock Solution Preparation and Storage | Prepare high-concentration stock solutions of FL118 in anhydrous DMSO.[5][6] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year) or -20°C for shorter periods (up to one month).[5][7] |
| Suboptimal Cell Culture Conditions | Ensure your cell culture media is at the correct pH. While significant alterations to media pH are not advisable for cell health, being aware of the pH can help in troubleshooting. |
| Interaction with Serum Components | The effect of serum on camptothecin stability can be complex. Human serum albumin (HSA) has been shown to sometimes accelerate the hydrolysis of certain camptothecins by preferentially binding to the inactive carboxylate form.[8] If you suspect serum interactions are affecting your results, consider reducing the serum concentration during the initial hours of FL118 treatment, if compatible with your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of FL118 degradation?
A1: The primary mechanism of FL118 degradation in cell culture media is the hydrolysis of its E-lactone ring. This reaction is pH-dependent and is accelerated in neutral to alkaline conditions, which are typical for cell culture media (pH 7.2-7.4). The hydrolysis results in the formation of a water-soluble, but biologically inactive, carboxylate form.[3][4]
Q2: How should I prepare my FL118 stock solution?
A2: It is recommended to prepare a high-concentration stock solution of FL118 in anhydrous dimethyl sulfoxide (DMSO).[5][6] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -80°C. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium immediately before adding it to the cells. The final DMSO concentration in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How stable is the lactone form of camptothecins at physiological pH?
A3: Studies on camptothecin, a close analog of FL118, have shown that at pH 7.3, the half-life of the active lactone form is approximately 29.4 minutes.[3] At equilibrium, only about 20.9% of the compound may remain in its active lactone form.[3]
Q4: Can I pre-mix FL118 into my media for a large experiment?
A4: It is strongly advised not to pre-mix FL118 into large volumes of media for extended periods before use. Due to the rapid hydrolysis of the lactone ring at physiological pH, this will lead to a significant reduction in the concentration of the active compound and result in experimental variability. Prepare fresh dilutions for each experiment.
Q5: How can I verify the integrity of my FL118 solution?
A5: The integrity of your FL118 solution can be assessed by analyzing the ratio of the lactone to the carboxylate form using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or UV detection. A detailed protocol is provided in the "Experimental Protocols" section of this document.
Data Presentation
The following table summarizes the stability of the active lactone form of camptothecin, a parent compound to FL118, at physiological pH. This data provides a crucial reference for understanding the potential degradation of FL118 in cell culture media.
Table 1: Stability of Camptothecin Lactone Form at Physiological pH
Data is for camptothecin and serves as a proxy for FL118 due to structural similarity.
| Parameter | Value | Reference |
| pH | 7.3 | [3] |
| Half-life of Lactone Form | ~29.4 minutes | [3] |
| Percentage of Lactone at Equilibrium | ~20.9% | [3] |
Experimental Protocols
Protocol 1: Preparation of FL118 for Cell Culture Experiments
Objective: To provide a standardized procedure for the preparation of FL118 working solutions to minimize degradation.
Materials:
-
FL118 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
-
Pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Under sterile conditions, dissolve the appropriate amount of FL118 powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Immediately before treating the cells, thaw a single aliquot of the FL118 stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to make a 10 nM working solution from a 10 mM stock, perform a 1:1,000,000 dilution. It is recommended to do this in a serial dilution manner for accuracy.
-
Mix thoroughly by gentle pipetting.
-
-
Cell Treatment:
-
Add the freshly prepared FL118-containing medium to your cell cultures immediately.
-
Protocol 2: HPLC Analysis of FL118 Lactone and Carboxylate Forms
Objective: To provide a method for quantifying the active lactone and inactive carboxylate forms of FL118 in a solution. This protocol is adapted from methods used for other camptothecin analogs.[9][10][11]
Materials:
-
Reverse-phase HPLC system with fluorescence or UV detector
-
C18 column
-
Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH adjusted as needed)
-
Mobile Phase B: Methanol or Acetonitrile
-
FL118 standard
-
Samples of FL118 in cell culture media
Procedure:
-
Sample Preparation:
-
To analyze FL118 in cell culture media, it is crucial to halt the interconversion between the lactone and carboxylate forms. This can be achieved by immediately acidifying the sample and keeping it on ice.
-
For total FL118 (lactone + carboxylate), acidify the sample to a low pH (e.g., with perchloric acid) to convert all the carboxylate to the lactone form.[10]
-
For separation of both forms, maintain the sample at a neutral pH and keep it cold. A solid-phase extraction (SPE) may be necessary to concentrate the sample and remove interfering media components.[11]
-
-
HPLC Conditions (Example):
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution may be necessary to achieve good separation. For example, a linear gradient from 20% to 80% Methanol in 10 mM ammonium acetate over 15 minutes.[11]
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence (Excitation: ~380 nm, Emission: ~423 nm) or UV detection at an appropriate wavelength.[11]
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the lactone and carboxylate forms of FL118 based on their retention times, which can be determined using standards.
-
Quantify the area under each peak to determine the relative amounts of the two forms.
-
Visualizations
Caption: FL118 binds to DDX5, leading to its degradation and subsequent downregulation of anti-apoptotic proteins.
Caption: Workflow illustrating the preparation of FL118 and its degradation in aqueous cell culture media.
Caption: A logical workflow for troubleshooting inconsistent FL118 experimental results.
References
- 1. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 5. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 10. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for FL118 High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FL118 in high-throughput screening (HTS) campaigns. The information is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FL118 relevant to HTS?
FL118 is a potent small molecule that functions primarily as a survivin inhibitor. However, its anti-cancer activity is multifaceted, as it also downregulates other key anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2.[1][2][3] This activity is independent of the p53 tumor suppressor protein status, making it a promising candidate for a wide range of cancers.[1][4] In the context of HTS, assays are typically designed to detect the downregulation of survivin expression or the induction of apoptosis.
Q2: What type of HTS assay is most suitable for identifying FL118-like compounds?
A common and effective HTS approach for discovering compounds like FL118 involves a cell-based reporter gene assay.[4][5] This typically utilizes a cancer cell line stably transfected with a luciferase reporter gene under the control of the survivin promoter. A decrease in luciferase activity indicates that the test compound is inhibiting survivin promoter activity. Another viable approach is a high-content imaging screen that directly measures the reduction in survivin protein levels within the cells.
Q3: What are the critical parameters to consider when optimizing an HTS assay for FL118?
Key parameters for optimization include cell density, compound concentration and incubation time, and the choice of positive and negative controls. It is crucial to establish a robust assay window with a high signal-to-background ratio and a Z'-factor preferably above 0.5 to ensure the reliability of the screening results.
Q4: How can I minimize false positives and false negatives in my FL118 HTS campaign?
To reduce false positives, it is important to perform counter-screens to identify compounds that may interfere with the assay technology itself (e.g., luciferase inhibitors). False negatives can be minimized by optimizing the assay conditions to ensure that the activity of true hits is not masked by suboptimal cell health or reagent concentrations.
Troubleshooting Guides
This section provides solutions to common problems encountered during FL118 high-throughput screening.
Issue 1: Low Signal or High Background in Luciferase Reporter Assay
| Question | Possible Cause | Troubleshooting Steps |
| Why is the luciferase signal from my positive control (e.g., known survivin inhibitor) weak? | 1. Suboptimal cell health or low cell number. 2. Inefficient transfection of the reporter construct. 3. Degradation of luciferase substrate or enzyme. 4. Insufficient incubation time with the compound. | 1. Ensure cells are healthy and seeded at the optimal density. 2. Verify transfection efficiency using a positive control plasmid (e.g., CMV-luciferase). 3. Use freshly prepared luciferase assay reagents. 4. Optimize the compound incubation time (typically 24-48 hours). |
| What causes high background luminescence in my negative control wells? | 1. Autoluminescence of test compounds. 2. Contamination of cell culture or reagents. 3. High basal activity of the survivin promoter in the chosen cell line. | 1. Screen the compound library for autofluorescence/autoluminescence at the detection wavelength. 2. Use sterile techniques and fresh reagents. 3. Consider using a cell line with lower endogenous survivin expression or a shorter, less active promoter fragment in the reporter construct. |
Issue 2: High Variability and Poor Z'-Factor
| Question | Possible Cause | Troubleshooting Steps |
| Why is there high well-to-well variability in my assay plates? | 1. Inconsistent cell seeding. 2. "Edge effects" due to evaporation in the outer wells of the microplate. 3. Inaccurate liquid handling of compounds or reagents. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette or automated dispenser. 2. Use plates with lids, maintain high humidity in the incubator, and consider leaving the outer wells empty or filled with media only. 3. Calibrate and regularly maintain all liquid handling instrumentation. |
| How can I improve a low Z'-factor (<0.5)? | 1. Small signal window (low signal-to-background ratio). 2. High data variability. | 1. Optimize positive and negative controls to maximize the difference in signal. This may involve adjusting the concentration of the positive control or the cell seeding density. 2. Address the sources of variability as outlined in the previous point. Ensure consistent environmental conditions (temperature, CO2) during incubation. |
Quantitative Data Summary
The following table summarizes typical quantitative data from a high-throughput screening assay designed to identify survivin inhibitors. While specific data for an FL118 HTS campaign is not publicly available, these values are representative of a robust and well-performing assay.
| Parameter | Typical Value | Acceptable Range | Indication of a Good Assay |
| Z'-Factor | 0.75 | > 0.5 | Excellent separation between positive and negative controls, indicating a reliable assay.[2][6] |
| Signal-to-Background (S/B) Ratio | >10 | > 3 | A large window between the signal of the control and the background noise. |
| Coefficient of Variation (%CV) | < 10% | < 20% | Low variability across replicate wells, indicating high precision. |
| Hit Rate | 0.1 - 1% | Varies by library and assay | A manageable number of initial hits for follow-up studies. |
Experimental Protocols
High-Content Imaging Assay for Survivin Inhibitors
This protocol is adapted from a high-content screening method for identifying survivin inhibitors.
1. Cell Plating:
-
Seed a human cancer cell line known to express high levels of survivin (e.g., A549 or DLD-1) into 384-well, black, clear-bottom microplates at a density of 3,500-4,000 cells per well.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[7]
2. Compound Treatment:
-
Prepare a dilution plate containing the compound library, a positive control (e.g., a known survivin inhibitor like YM155), and a negative control (vehicle, e.g., 0.1% DMSO).
-
Remove the culture medium from the cell plates and add the media containing the diluted compounds and controls.
-
Incubate the plates for 24-48 hours.[7]
3. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against survivin overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature in the dark.
4. Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the survivin and nuclear fluorescence channels.
-
Analyze the images using appropriate software to quantify the intensity of survivin staining within the nucleus and/or cytoplasm of each cell.
-
A significant decrease in survivin fluorescence intensity in compound-treated wells compared to the negative control indicates a potential hit.[7]
Visualizations
Caption: Simplified signaling pathway of FL118.
Caption: High-throughput screening workflow for FL118.
Caption: Troubleshooting decision tree for HTS data.
References
- 1. Tumor-specific gene expression using the survivin promoter is further increased by hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of Survivin Inhibitors Part 1: Screening the Harbor Branch Pure Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Poor Bioavailability of Anticancer Agent 118 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability associated with Anticancer Agent 118 and its derivatives. For the purposes of providing concrete data and established protocols, this guide uses Paclitaxel, a well-known anticancer agent with significant bioavailability challenges, as a representative model for "this compound."
Section 1: Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a concern for this compound derivatives?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. Poor oral bioavailability (<2%) is a major issue for certain anticancer agents, including Paclitaxel ("this compound").[1] This is problematic because it leads to high variability in patient response and can render oral administration ineffective, necessitating intravenous (IV) administration which is associated with significant side effects and patient inconvenience.[1][2]
Q2: What are the primary causes of poor oral bioavailability for this compound?
A2: The low oral bioavailability of agents like Paclitaxel is multifactorial:
-
Poor Aqueous Solubility: The drug does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[1][3] Paclitaxel is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[4]
-
Low Permeability: The drug's ability to pass through the intestinal wall is limited.[1][4]
-
Efflux by P-glycoprotein (P-gp): This transport protein actively pumps the drug out of intestinal cells and back into the gut lumen, preventing its absorption.[1][5]
-
First-Pass Metabolism: The drug is extensively metabolized by cytochrome P450 enzymes (specifically CYP3A4 and CYP2C8) in the gut wall and liver before it can reach systemic circulation.[1][6]
Q3: What are the common formulation strategies to enhance the bioavailability of Agent 118 derivatives?
A3: Several strategies are employed to overcome the bioavailability challenges of poorly soluble drugs:
-
Prodrugs: Modifying the drug's chemical structure to create a more soluble or permeable version (a prodrug) that converts back to the active drug in the body.[3][7][8]
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.[9]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles, polymeric micelles, or nanosponges) can enhance solubility, protect it from degradation, and improve uptake.[1][4]
-
Co-administration with Inhibitors: Using agents that inhibit P-gp efflux pumps and/or CYP enzymes can significantly boost the amount of drug absorbed.[2][5][6][9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can improve its dissolution rate.[10]
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues you may encounter.
Issue 1: My new Agent 118 derivative shows poor solubility in aqueous media.
| Potential Cause | Troubleshooting Step | Rationale |
| Inherent Physicochemical Properties | Characterize the derivative's pKa, Log P, and crystal structure (polymorphism).[11] | Understanding the fundamental properties is the first step. Different crystal forms (polymorphs) can have vastly different solubilities. |
| Insufficient Solubilization in Formulation | Formulate the derivative into a nanoparticle system (e.g., polymeric micelles, lipid nanocarriers).[1][4] | Nanocarriers increase the surface area for dissolution and can create a favorable microenvironment for the drug. |
| Precipitation from Supersaturated State | Include precipitation inhibitors (e.g., polymers like HPMC) in the formulation. | Supersaturating drug delivery systems can enhance absorption, but precipitation must be prevented for the strategy to be effective. |
| Incorrect pH of Dissolution Media | Test solubility across a range of pH values that mimic the gastrointestinal tract (pH 1.2 to 6.8).[11] | The ionization state of the drug, which affects solubility, can be highly pH-dependent. |
Issue 2: The formulation shows good in vitro dissolution but poor in vivo bioavailability in animal models.
This points to a lack of in vitro-in vivo correlation (IVIVC), a common challenge.[12][13]
| Potential Cause | Troubleshooting Step | Rationale |
| High First-Pass Metabolism | Co-administer the formulation with a known inhibitor of CYP3A4 and/or CYP2C8 (e.g., Ritonavir in preclinical models).[6] | This will determine if rapid metabolism in the gut wall or liver is the primary barrier to systemic exposure. |
| P-glycoprotein (P-gp) Efflux | Co-administer with a P-gp inhibitor (e.g., Cyclosporine A or Verapamil).[5][9] | If bioavailability increases significantly, P-gp efflux is a major limiting factor. Formulations can be designed to include P-gp inhibitors. |
| Poor Permeability Across Intestinal Epithelium | Conduct ex vivo intestinal permeability studies using models like the everted rat intestinal sac.[14] | This isolates the permeability factor from metabolism and efflux, confirming if the drug molecule itself has difficulty crossing the intestinal barrier. |
| Inappropriate Animal Model | Review literature for the most appropriate animal model. Rats and beagle dogs are common, but interspecies differences in metabolism are significant.[5][15][16] | The expression and activity of metabolic enzymes and transporters can vary greatly between species and may not reflect the human condition. |
Section 3: Quantitative Data Summary
The following tables summarize key data related to improving the bioavailability of "this compound" (modeled by Paclitaxel).
Table 1: Physicochemical Properties of Paclitaxel ("this compound")
| Property | Value | Significance for Bioavailability |
| Molecular Weight | 853.9 g/mol [17] | High molecular weight can negatively impact passive diffusion across membranes. |
| Aqueous Solubility | < 0.01 mg/mL[3] | Extremely low solubility is a primary rate-limiting step for absorption. |
| Log P (Octanol/Water) | ~2.3 - 3.0[11] | Indicates high lipophilicity, which favors membrane crossing but contributes to poor aqueous solubility. |
| BCS Classification | Class IV[4] | Low Solubility and Low Permeability, the most challenging class for oral delivery. |
| pKa | 10.9[11] | Indicates it is a weakly basic compound, affecting its solubility at different pH levels in the GI tract. |
Table 2: Comparison of Bioavailability Enhancement Strategies for Paclitaxel ("this compound")
| Formulation Strategy | Key Finding | Fold Increase in Bioavailability (Approx.) | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Optimized SMEDDS formulation increased oral absorption in rabbits. | 4.5-fold (vs. suspension) | [9] |
| SMEDDS with P-gp/CYP3A4 Inhibitor (Cyclosporine A) | Pre-treatment with an inhibitor further enhanced absorption of the SMEDDS formulation. | 7.8-fold (vs. suspension) | [9] |
| Glycyrrhizic Acid (GA) Micelles | GA micelles significantly increased drug solubility by over 1,000-fold. | Not explicitly quantified, but significant solubility enhancement was achieved. | [1] |
| Phospholipid Complex with SNEDDS | A combination of a phospholipid complex (PLDC) and a self-nanoemulsifying system improved bioavailability in rats. | 3.42-fold (vs. PLDC solution) | [4] |
| Co-administration with P-gp Inhibitors | P-gp blockers were shown to drastically improve the oral bioavailability of paclitaxel in both mice and humans. | Substantial increase noted. | [5] |
Section 4: Experimental Protocols & Visualizations
Mechanism of Action & Bioavailability Hurdles
This compound (Paclitaxel) primarily works by stabilizing microtubules, which disrupts the process of cell division (mitosis), leading to cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[18][19][20] However, for the agent to be effective via oral administration, it must overcome several physiological barriers.
Caption: Oral bioavailability pathway and barriers for this compound.
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II)
This protocol is essential for evaluating how quickly the drug is released from its dosage form.
Objective: To determine the in vitro dissolution rate of an Agent 118 derivative formulation.
Materials:
-
USP Apparatus II (Paddle Apparatus)[21]
-
Dissolution Vessels (900 mL capacity)
-
Paddles
-
Water bath maintained at 37 ± 0.5°C
-
Dissolution Medium: Simulated Gastric Fluid (pH 1.2) or Simulated Intestinal Fluid (pH 6.8)
-
Agent 118 formulation (e.g., tablet, capsule, or powder)
-
HPLC system for quantification
Method:
-
Prepare 900 mL of the selected dissolution medium and place it in each vessel.
-
Allow the medium to equilibrate to 37 ± 0.5°C.
-
Set the paddle rotation speed, typically to 50 or 75 RPM.[22][23]
-
Place one unit of the dosage form into each vessel.
-
Start the apparatus immediately.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of Agent 118 in each sample using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Caption: Workflow for in vitro dissolution testing using USP Apparatus II.
Protocol 2: In Vivo Oral Bioavailability Study in Rodent Model
This protocol is a standard preclinical method to assess the pharmacokinetic profile of a new formulation.
Objective: To determine the oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC) of an Agent 118 formulation.
Materials:
-
Male Sprague-Dawley rats (250-300g) or similar model.[24]
-
Agent 118 formulation and control (e.g., drug suspension).
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Method:
-
Fast animals overnight (8-12 hours) with free access to water.
-
Divide animals into groups (e.g., n=5 per group):
-
Group 1: IV administration (for calculating absolute bioavailability).
-
Group 2: Oral administration of control formulation.
-
Group 3: Oral administration of test formulation.
-
-
Administer the dose. For oral groups, use an oral gavage needle.
-
Collect blood samples (approx. 200 µL) via tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Extract Agent 118 from plasma samples and quantify using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters (Cmax, Tmax, AUC).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Caption: Workflow for a preclinical oral bioavailability study in rodents.
References
- 1. Bioavailability Enhancement of Paclitaxel via a Novel Oral Drug Delivery System: Paclitaxel-Loaded Glycyrrhizic Acid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement | Semantic Scholar [semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of oral bioavailability of anticancer drugs: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Dual Formulation and Interaction Strategies to Enhance the Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physico chemical characterization of a novel anti-cancer agent and its comparison to Taxol(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 17. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
- 20. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. USP Apparatus II: Significance and symbolism [wisdomlib.org]
- 22. fip.org [fip.org]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic FL118
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating batch-to-batch variability of the synthetic small molecule FL118. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to ensure the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
1. What is FL118 and what is its mechanism of action?
FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a synthetic analog of camptothecin.[1] It exhibits potent anti-cancer activity through a multi-targeted mechanism. FL118 has been shown to be a potent inhibitor of survivin, Mcl-1, XIAP, and cIAP2, which are key proteins involved in cancer cell survival and apoptosis resistance.[2][3] Furthermore, FL118 is a direct binder of the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[4] This, in turn, affects the expression of downstream targets like c-Myc and mutant Kras.[4] FL118's activity is largely independent of the p53 tumor suppressor status of the cancer cells.[3]
2. How should I prepare and store my FL118 stock solutions?
Proper handling and storage are crucial for maintaining the integrity of each FL118 batch. For in vitro studies, FL118 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. For in vivo studies, various formulations have been used, including a Tween 80-containing formulation for intraperitoneal (i.p.) administration and a Tween 80-free formulation with hydroxypropyl-β-cyclodextrin for both i.p. and intravenous (i.v.) administration.[5][6] The choice of formulation can significantly impact the maximum tolerated dose and therapeutic index.[7]
3. What are the expected IC50 values for FL118 in common cancer cell lines?
The half-maximal inhibitory concentration (IC50) values for FL118 can vary depending on the cancer cell line, assay duration, and specific experimental conditions. However, published data provides a general range of expected potency. It is advisable to determine the IC50 in your specific cell line of interest and use published data as a reference.
4. Are there known impurities or degradation products of FL118?
The synthesis of complex organic molecules like FL118 can result in impurities, including starting materials, reagents, byproducts, and stereoisomers.[8] The stability of the lactone ring in camptothecin analogs is a known challenge, and hydrolysis can lead to an inactive carboxylate form. While specific impurities for commercially available FL118 are not extensively documented in public literature, any significant deviation in purity or the presence of unexpected peaks in analytical characterization should be investigated.
Troubleshooting Guide
Inconsistent or unexpected results when using synthetic FL118 can be frustrating. This guide addresses common issues, their potential causes related to batch-to-batch variability, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity (higher than expected IC50) | Incorrect concentration of FL118 stock solution: Errors in weighing or dissolving the compound. Degradation of FL118: Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). Hydrolysis of the lactone ring. Low purity of the FL118 batch: Presence of inactive impurities or byproducts from synthesis. | Verify stock solution concentration: Use a spectrophotometer to measure absorbance at the known λmax of FL118. Prepare fresh stock solutions: Use a new, unopened vial of FL118 if possible. Aliquot and store properly. Request Certificate of Analysis (CoA): Obtain the CoA for the specific batch from the supplier to check purity specifications. Perform analytical chemistry: Use HPLC or LC-MS to assess the purity and integrity of your FL118 sample. |
| Increased or unexpected toxicity in cell-based assays | Higher than stated purity/potency: The batch is more potent than previous batches. Presence of toxic impurities: Contaminants from the synthesis process may have cytotoxic effects. Solvent toxicity: High concentrations of DMSO in the final culture medium. | Perform a dose-response curve for every new batch: This will establish the actual potency of the current batch in your experimental system. Analyze for impurities: If possible, use analytical methods like HPLC-MS to identify potential toxic contaminants. Maintain consistent final DMSO concentration: Ensure the final concentration of DMSO in your assays is low (typically <0.5%) and consistent across all experiments. |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in cell passage number, seeding density, incubation time, or reagent quality. Batch-to-batch differences in FL118: Even with similar purity, minor variations in impurity profiles or physical properties (e.g., crystallinity) can affect solubility and bioavailability. Incomplete solubilization of FL118: Poorly dissolved FL118 will lead to inaccurate concentrations in your assays. | Standardize experimental protocols: Maintain detailed records of all experimental parameters. Use a consistent cell passage number range. Qualify each new batch: Before starting a new series of experiments, run a simple, standardized assay (e.g., a viability assay with a control cell line) to confirm the activity of the new batch is consistent with previous batches. Ensure complete dissolution: When preparing stock solutions, ensure the FL118 is fully dissolved. Gentle warming or vortexing may be necessary. Centrifuge the stock solution and use the supernatant for experiments to remove any undissolved particulates. |
| Precipitation of FL118 in culture medium | Poor solubility of FL118: FL118 has low aqueous solubility. High final concentrations can lead to precipitation. Interaction with media components: Some components of cell culture media or serum may reduce the solubility of FL118. | Lower the final concentration: If possible, work within a concentration range where FL118 remains soluble. Modify the formulation for in vitro use: While not standard practice for routine cell culture, for specific applications, formulation strategies similar to those for in vivo use (e.g., using cyclodextrins) could be explored, but would require extensive validation. Visually inspect wells after adding FL118: Check for any signs of precipitation under a microscope. |
Data Summary Tables
Table 1: Reported IC50 Values of FL118 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | ~5-10 | [9] |
| SW620 | Colorectal Cancer | ~5-10 | [6] |
| FaDu | Head and Neck Cancer | ~5-10 | [6] |
| A549 | Lung Cancer | 8.94 ± 1.54 | [1] |
| MDA-MB-231 | Breast Cancer | 24.73 ± 13.82 | [1] |
| ES-2 | Ovarian Cancer | Varies (dose and time-dependent) | [1] |
| SK-O-V3 | Ovarian Cancer | Varies (dose and time-dependent) | [1] |
Note: IC50 values are highly dependent on the specific assay conditions and should be used as a general guide.
Experimental Protocols
1. Protocol for Determining the IC50 of FL118 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of FL118 in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of FL118. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period as per the manufacturer's instructions, and read the luminescence.
-
-
Data Analysis: Subtract the background reading from the no-cell control. Normalize the data to the vehicle control (100% viability). Plot the results as percent viability versus log[FL118 concentration] and use a non-linear regression model to calculate the IC50 value.
2. Protocol for Assessing FL118 Activity by Western Blotting for Target Proteins
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with FL118 at various concentrations (e.g., 0, 10, 100 nM) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., survivin, Mcl-1, XIAP, DDX5, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: FL118 Signaling Pathway.
Caption: Experimental workflow for assessing FL118 batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
strategies to enhance FL118 therapeutic index
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and understanding the strategies to enhance the therapeutic index of FL118.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FL118?
A1: FL118 is a novel camptothecin analog that functions as a potent anti-cancer agent through a multi-targeted approach. Unlike traditional camptothecins that primarily inhibit Topoisomerase 1 (Top1), FL118's efficacy is largely attributed to its ability to selectively inhibit the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2][3][4] This inhibition is independent of the p53 tumor suppressor protein status of the cancer cells.[1][2][3] Furthermore, FL118 has been shown to induce DNA damage and impair the homologous recombination repair pathway by downregulating RAD51 expression through the suppression of survivin.[5]
Q2: How does FL118 overcome resistance to other camptothecin analogs like irinotecan and topotecan?
A2: FL118 demonstrates efficacy in tumors that have acquired resistance to irinotecan and topotecan primarily because it is not a substrate for common multidrug resistance efflux pumps.[6][7] Specifically, FL118 bypasses the ATP-binding cassette (ABC) transporters ABCG2 (also known as BCRP) and P-glycoprotein (P-gp/MDR1), which are major contributors to resistance against other camptothecins by actively pumping them out of cancer cells.[1][6][8] This allows FL118 to accumulate in resistant tumor cells and exert its cytotoxic effects.[6]
Q3: What are the known toxicities of FL118 and how do they compare to other camptothecins?
A3: Preclinical studies suggest that FL118 has a more favorable toxicity profile compared to irinotecan and topotecan.[1][7] This is attributed to several factors. Firstly, FL118's primary targets, such as survivin, are highly expressed in cancer cells but at very low or undetectable levels in most normal tissues.[1] Secondly, pharmacokinetic studies in xenograft models have shown that FL118 is rapidly cleared from the bloodstream but accumulates and is retained in tumor tissues, minimizing systemic exposure.[1][6]
Troubleshooting Guides
Problem 1: Sub-optimal in vivo efficacy or high toxicity observed with FL118.
Possible Cause: Inappropriate formulation or route of administration.
Solution:
-
Utilize the intravenous (i.v.) formulation: A Tween 80-free intravenous formulation of FL118 has been developed that significantly enhances its therapeutic index.[9][10] This formulation increases the maximum tolerated dose (MTD) by 3 to 7-fold compared to the intraperitoneal (i.p.) formulation.[9][10][11]
-
Optimize dosing schedule: The i.v. formulation allows for more flexible and effective dosing schedules, such as daily x 5, every 2 days x 5 (q2 x 5), and weekly x 5, all of which have been shown to be effective in eliminating human tumor xenografts.[9][10]
Problem 2: Limited therapeutic effect of FL118 as a monotherapy in a specific cancer model.
Possible Cause: The cancer model may have redundant survival pathways that are not fully inhibited by FL118 alone.
Solution:
-
Consider combination therapy: FL118 has shown synergistic or additive effects when combined with other anti-cancer agents.
-
Multiple Myeloma: Combine FL118 with melphalan (synergistic) or bortezomib (additive).[12] Note that combination with dexamethasone may be antagonistic.[12]
-
Colorectal Cancer: A combination with the PARP inhibitor olaparib could be effective, particularly in tumors that show reduced survivin levels after FL118 treatment.[5] This strategy aims to induce DNA damage with FL118 while simultaneously preventing DNA repair with olaparib.[5]
-
Data Summary Tables
Table 1: Comparison of FL118 Formulations and Therapeutic Index (TI)
| Formulation | Route of Administration | Maximum Tolerated Dose (MTD) Increase | Therapeutic Index (TI) | Reference |
| Tween 80-containing | Intraperitoneal (i.p.) | - | 1.3 - 2.0 | [9][10] |
| Tween 80-free | Intravenous (i.v.) | 3-7 fold vs. i.p. | 5.0 - 6.0 | [9][10] |
Table 2: In Vivo Efficacy of FL118 in Irinotecan-Resistant Xenograft Model
| Xenograft Model | Treatment | Outcome | Reference |
| LOVO SN38R (Irinotecan-Resistant) | FL118 | ~40% reduction in tumor size | [5] |
Experimental Protocols
Protocol 1: Evaluation of FL118 Antitumor Activity in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., FaDu, SW620) into the flank of severe combined immunodeficiency (SCID) mice.[6][11]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 200-250 mm³).[11]
-
Drug Preparation: Prepare FL118 in the intravenous formulation containing FL118 (0.1 - 0.5 mg/ml), DMSO (5%), and hydroxypropyl-β-cyclodextrin (0.05 - 0.25% w/v) in saline.[10] The control vehicle solution consists of the same components without FL118.[10]
-
Administration: Administer FL118 or vehicle control intravenously via the tail vein.
-
Dosing Schedule: A recommended effective schedule is 1.5 mg/kg or 2.5 mg/kg administered daily for 5 consecutive days (daily x 5).[11]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.[2]
-
Endpoint: Continue monitoring until tumors in the control group reach a predetermined size or for a specified duration.
Visualizations
Caption: FL118 signaling pathway leading to apoptosis.
Caption: In vivo experimental workflow for FL118.
Caption: Overcoming drug resistance with FL118.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 8. researchgate.net [researchgate.net]
- 9. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FL118: A Potent Survivin Inhibitor Outperforming Existing Alternatives
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel anti-cancer agent FL118 validates its function as a potent survivin inhibitor, demonstrating superior efficacy and a distinct mechanistic profile compared to other survivin-targeting compounds and conventional chemotherapeutics. This guide provides an in-depth comparison of FL118 with other agents, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a next-generation cancer therapeutic.
Executive Summary
FL118 is a structurally unique small molecule, a camptothecin analog, that has been identified as a potent inhibitor of survivin, a key protein in cancer cell survival and resistance to therapy.[1] Beyond its primary target, FL118 exhibits a multi-targeted approach by also downregulating other critical anti-apoptotic proteins, including XIAP, cIAP2, and Mcl-1.[1] This broad-spectrum activity contributes to its superior anti-tumor effects and its ability to overcome resistance to conventional drugs like irinotecan and topotecan. This guide presents a comparative analysis of FL118 against another well-known survivin inhibitor, YM155 (Sepantronium bromide), and other relevant chemotherapeutics, highlighting its performance through quantitative data and detailed experimental methodologies.
Comparative Performance Analysis
The efficacy of FL118 as a survivin inhibitor is best illustrated through a direct comparison of its cytotoxic activity against various cancer cell lines with that of other inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for FL118 and the well-characterized survivin inhibitor YM155.
| FL118: IC50 Values in Human Cancer Cell Lines | |
| Cell Line | IC50 (nM) |
| A-549 (Lung Carcinoma) | 8.94 ± 1.54 |
| MDA-MB-231 (Breast Carcinoma) | 24.73 ± 13.82 |
| RM-1 (Mouse Prostate Carcinoma) | 69.19 ± 8.34 |
| HCT-116 (Colon Cancer) | < 6.4 |
| MCF-7 (Breast Cancer) | < 6.4 |
| HepG-2 (Liver Cancer) | < 6.4 |
Data sourced from MedChemExpress and other publications.[2][3]
| YM155 (Sepantronium bromide): IC50 Values in Human Cancer Cell Lines | |
| Cell Line | IC50 (nM) |
| PC-3 (Prostate Cancer) | 2.3 - 11 |
| PPC-1 (Prostate Cancer) | 2.3 - 11 |
| DU145 (Prostate Cancer) | 2.3 - 11 |
| SK-MEL-5 (Melanoma) | 2.3 - 11 |
| A375 (Melanoma) | 2.3 - 11 |
| Neuroblastoma Cell Lines | 8 - 212 |
| Glioblastoma (GBM) Cell Lines | 2.3 - 12 |
Data sourced from MedChemExpress and various publications.[4][5][6][7]
Multi-Targeting Profile of FL118
A key differentiator for FL118 is its ability to inhibit multiple anti-apoptotic proteins simultaneously, offering a more comprehensive blockade of cancer cell survival pathways.
| Inhibitory Profile of FL118 vs. Other Compounds | FL118 | YM155 | SN-38 (Active Irinotecan) | Topotecan |
| Survivin Inhibition | Strong | Strong | Moderate | Moderate |
| XIAP Inhibition | Yes | No significant effect | Less effective than FL118 | Less effective than FL118 |
| cIAP2 Inhibition | Yes | No significant effect | Less effective than FL118 | Less effective than FL118 |
| Mcl-1 Inhibition | Yes | No | Less effective than FL118 | Less effective than FL118 |
This table provides a qualitative summary based on available research.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for key experiments are provided below.
Western Blotting for Survivin and XIAP Expression
This protocol is for determining the protein levels of survivin and XIAP in cancer cells following treatment with an inhibitor.
1. Cell Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with desired concentrations of FL118 or other inhibitors for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against survivin (e.g., 1:500 or 1:1000 dilution) or XIAP overnight at 4°C.[8][9]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize protein levels to a loading control such as GAPDH or β-actin.
Survivin Promoter Luciferase Reporter Assay
This assay is used to measure the effect of a compound on the transcriptional activity of the survivin gene promoter.
1. Cell Transfection:
-
Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
Transfect cells with a luciferase reporter plasmid containing the survivin promoter sequence. A full-length survivin promoter (e.g., 4080 bp) driven luciferase construct can be used.[5]
-
Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.
2. Compound Treatment:
-
After 16-24 hours of transfection, replace the medium with fresh medium containing various concentrations of FL118 or other test compounds.
-
Incubate the cells for an additional 24 hours.[5]
3. Luciferase Activity Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities in the cell lysate using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Immunohistochemistry (IHC) for Survivin in Xenograft Tumors
This protocol is for the detection and localization of survivin protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
1. Tissue Preparation:
-
Fix freshly excised xenograft tumor tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount them on charged glass slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through graded ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against survivin overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).
-
Counterstain with hematoxylin.
5. Mounting and Visualization:
-
Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
-
Examine the slides under a light microscope.
Visualizing the Mechanisms and Workflows
To further elucidate the signaling pathways and experimental processes, the following diagrams are provided.
Conclusion
The experimental evidence strongly supports the validation of FL118 as a superior survivin inhibitor with a unique multi-targeting capability. Its potent cytotoxicity against a broad range of cancer cell lines, coupled with its efficacy in overcoming drug resistance, positions FL118 as a highly promising candidate for further preclinical and clinical development. This guide provides the foundational data and methodologies for researchers to build upon in the collective effort to advance cancer therapeutics.
References
- 1. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survivin Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of FL118 and Other Camptothecin Analogues in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FL118, a novel camptothecin analogue, with established analogues such as irinotecan (and its active metabolite, SN-38) and topotecan. This analysis is supported by experimental data to highlight the distinct mechanisms and potential advantages of FL118 in cancer treatment, particularly in overcoming drug resistance.
Executive Summary
FL118 demonstrates a unique and superior anticancer profile compared to other camptothecin analogues. While all these compounds function as topoisomerase I (Top1) inhibitors, FL118 exhibits a multi-faceted mechanism of action that includes the potent downregulation of key anti-apoptotic proteins, most notably survivin. This distinct activity contributes to its enhanced efficacy, ability to overcome resistance mechanisms common to other camptothecins, and its effectiveness in tumor models that are resistant to standard therapies.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for camptothecin and its analogues is the inhibition of Topoisomerase I, an enzyme crucial for relieving DNA torsional strain during replication and transcription. By stabilizing the Top1-DNA cleavage complex, these drugs lead to DNA strand breaks and subsequent cancer cell death.[1]
However, FL118 distinguishes itself by not solely relying on Top1 inhibition. It potently and selectively downregulates the expression of several inhibitor of apoptosis proteins (IAPs), including survivin, XIAP, and cIAP2, as well as the anti-apoptotic Bcl-2 family member Mcl-1.[2][3] This action is independent of the p53 tumor suppressor protein status, which is often mutated in advanced cancers.[2][3] The downregulation of survivin by FL118 has been shown to attenuate DNA repair processes by reducing the expression of RAD51, a key protein in homologous recombination.[4]
In contrast, while SN-38 and topotecan can inhibit the expression of these anti-apoptotic proteins, they are significantly less effective, with FL118 being 10 to 100 times more potent in this regard.[1][5] Furthermore, FL118's antitumor activity is less affected by Top1 mutations that confer resistance to other camptothecins.[2][6]
dot
Caption: Comparative signaling pathways of conventional camptothecin analogues and FL118.
Comparative Efficacy: In Vitro Data
The superior potency of FL118 is evident in its significantly lower half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) across various cancer cell lines compared to SN-38 and topotecan.
| Compound | Cell Line | IC50 / EC50 (nM) | Relative Potency vs. Topotecan | Reference |
| FL118 | DU145 (Prostate) | 0.8 | ~41.7x more potent | [6] |
| SN-38 | DU145 (Prostate) | 7.0 | ~4.75x more potent | [6] |
| Topotecan | DU145 (Prostate) | 33.3 | 1x | [6] |
| FL118 | HCT-8 (Colon) | ~1 | ~25x more potent | [1] |
| Topotecan | HCT-8 (Colon) | ~25 | 1x | [1] |
| FL118 | Various Colon Cancer Lines | < 1 | - | [4] |
| SN-38 | Various Colon Cancer Lines | 5-10 | - | [4] |
In cell lines with Top1 mutations, which confer resistance to traditional camptothecins, the potency of FL118 is strikingly less affected. In these resistant cell lines, FL118 can be up to 800 times more effective than topotecan.[2]
Overcoming Drug Resistance: The Role of Efflux Pumps
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by ATP-binding cassette (ABC) transporters that actively pump drugs out of cancer cells. Both SN-38 and topotecan are known substrates for efflux pumps like P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP/ABCG2).[1][7] In contrast, FL118 is not a substrate for these pumps and can bypass this mechanism of resistance.[1][5] This allows FL118 to maintain its intracellular concentration and efficacy in resistant tumors.
In Vivo Antitumor Activity
Preclinical studies using human tumor xenograft models in mice have consistently demonstrated the superior in vivo efficacy of FL118 compared to irinotecan and topotecan. FL118 has been shown to effectively eliminate tumors that have acquired resistance to both irinotecan and topotecan.[1][7] In a xenograft model of irinotecan-resistant colorectal cancer, FL118 treatment resulted in a nearly 40% reduction in tumor size.[4]
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of FL118 and other camptothecin analogues on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)
-
96-well tissue culture plates
-
FL118, SN-38, topotecan stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density that allows for exponential growth for the duration of the experiment and incubate overnight.
-
Prepare serial dilutions of FL118, SN-38, and topotecan in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various drug concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
In Vivo Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of FL118 in comparison to other camptothecin analogues in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line for implantation
-
Matrigel (optional, to aid tumor establishment)
-
FL118, irinotecan, topotecan formulated for in vivo administration
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, FL118, irinotecan, topotecan).
-
Administer the drugs according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection, once or twice weekly).
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
dot
Caption: A typical experimental workflow for comparing camptothecin analogues.
Conclusion
FL118 represents a promising advancement in the development of camptothecin analogues. Its unique dual mechanism of action, targeting both Topoisomerase I and key cell survival pathways, translates to superior potency and the ability to overcome clinically relevant mechanisms of drug resistance. The preclinical data strongly support the continued investigation of FL118 as a potential therapeutic agent for a range of cancers, particularly those that have developed resistance to current therapies.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
A Comparative Guide to FL118: A Potent Inducer of p53-Independent Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FL118, a novel anti-cancer agent, with other established chemotherapeutic drugs, focusing on its unique ability to induce apoptosis independently of the tumor suppressor protein p53. The data presented herein confirms FL118's potential as a valuable therapeutic strategy, particularly for cancers harboring p53 mutations, which are often resistant to conventional therapies.
Superior p53-Independent Apoptotic Activity of FL118
FL118 has demonstrated significant efficacy in killing cancer cells regardless of their p53 status (wild-type, mutant, or null).[1] Its mechanism of action is distinct from many conventional chemotherapeutics that rely on a functional p53 pathway to trigger apoptosis. FL118 exerts its effects by downregulating key anti-apoptotic proteins, including survivin, Mcl-1, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2]
Comparative Performance of FL118
Numerous studies have highlighted the superior performance of FL118 compared to established chemotherapeutic agents, particularly in p53-deficient cancer models.
| Drug | Cancer Cell Line | p53 Status | Key Findings | Reference |
| FL118 | HCT-116 (Colon) | Wild-Type & Null | Effective in both cell lines, with enhanced sensitivity in p53-null cells. | |
| FL118 | FaDu (Head & Neck) | Wild-Type | Superior tumor growth inhibition compared to irinotecan and cisplatin. | |
| FL118 | A549 (Lung) | Wild-Type | More potent than cisplatin in inducing apoptosis. | |
| Irinotecan (SN-38) | Colon Cancer Xenografts | Not specified | Less effective than FL118 in inhibiting tumor growth. | |
| Topotecan | Colon Cancer Xenografts | Not specified | Less effective than FL118 in inhibiting tumor growth. | |
| Cisplatin | A549 (Lung) | Wild-Type | Less effective than FL118 in inducing apoptosis. |
Signaling Pathway of FL118-Induced p53-Independent Apoptosis
The following diagram illustrates the molecular mechanism through which FL118 induces apoptosis in a p53-independent manner.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
A Head-to-Head Comparison of FL118 and Cisplatin in Targeting Lung Cancer Stem Cells
For Immediate Release
[City, State] – [Date] – In the ongoing battle against non-small cell lung cancer (NSCLC), a critical challenge remains the eradication of lung cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and recurrence. A comparative analysis of two anticancer agents, the novel survivin inhibitor FL118 and the conventional chemotherapeutic cisplatin, reveals a significant advantage for FL118 in targeting these resilient cells. Experimental data demonstrates FL118's superior efficacy in inhibiting the growth, survival, and invasive properties of lung CSCs.
This guide provides a detailed, evidence-based comparison of FL118 and cisplatin, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
Lung CSCs exhibit heightened resistance to conventional therapies like cisplatin.[1] The novel compound FL118 has emerged as a potent agent that overcomes this resistance by targeting survivin, a key protein in CSC maintenance and survival.[1][2] In direct comparative studies, FL118 demonstrates superior activity against lung CSCs compared to cisplatin, inhibiting cell viability at nanomolar concentrations, inducing apoptosis, and reducing the expression of CSC markers and drug resistance proteins.[1]
Data Presentation: Performance Metrics
The following tables summarize the quantitative data from head-to-head comparisons of FL118 and cisplatin in lung CSCs derived from the A549 and H460 NSCLC cell lines.
Table 1: Inhibition of Cell Viability in Lung Cancer Stem Cells (CSCs)
| Cell Line | Treatment | Concentration | 48h Viability Inhibition (%) | 72h Viability Inhibition (%) |
| A549 CSCs | FL118 | 100 nM | Significant Inhibition | Greater Inhibition than Cisplatin |
| Cisplatin | 2 µg/ml | Less effective than FL118 | Less effective than FL118 | |
| H460 CSCs | FL118 | 10 nM | Significant Inhibition | Greater Inhibition than Cisplatin |
| Cisplatin | 2 µg/ml | Less effective than FL118 | Less effective than FL118 |
Data synthesized from Wang et al., 2017.[1]
Table 2: Induction of Apoptosis in Lung Cancer Stem Cells (CSCs) after 48h Treatment
| Cell Line | Treatment | Concentration | Apoptosis Rate (%) |
| A549 CSCs | FL118 | 10 nM | Significant Increase |
| H460 CSCs | FL118 | 10 nM | Significant Increase |
Data synthesized from Wang et al., 2017. The study demonstrated a significant increase in apoptosis with FL118 but did not provide a direct comparative apoptosis rate for cisplatin.[1]
Table 3: Effect on Cancer Stem Cell and Drug Resistance Markers
| Marker | Drug | Effect on Protein Expression in Lung CSCs |
| Survivin | FL118 | Downregulation |
| ABCG2 | FL118 | Downregulation |
| ALDH1A1 | FL118 | Downregulation |
| Oct4 | FL118 | Downregulation |
| P-gp | FL118 | Downregulation |
| ERCC1 | FL118 | Downregulation |
FL118 treatment leads to a decrease in the expression of key CSC markers and proteins associated with drug resistance.[1][2]
Mechanism of Action and Signaling Pathways
FL118 and cisplatin exert their anticancer effects through distinct mechanisms. FL118 acts as a potent inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) family, which is highly expressed in CSCs and plays a crucial role in their survival and self-renewal.[1][3] By downregulating survivin, FL118 triggers apoptosis and inhibits the CSC phenotype.[1]
Cisplatin, a platinum-based chemotherapeutic, primarily functions by inducing DNA damage. It forms cross-links with purine bases in DNA, which interferes with DNA repair mechanisms and replication, ultimately leading to apoptosis.[4] However, lung CSCs often possess enhanced DNA repair capabilities and anti-apoptotic mechanisms, contributing to cisplatin resistance.[5]
Experimental Protocols
The following are summaries of the key experimental protocols used in the comparative studies.
Cell Culture and CSC Enrichment
A549 and H460 human NSCLC cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere. To enrich for CSCs, cells were cultured in serum-free DMEM/F12 medium supplemented with 20 ng/mL EGF, 20 ng/mL bFGF, and 2% B27 supplement to form tumor spheres.
Cell Viability Assay (CCK-8)
-
A549 and H460 CSCs were seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Cells were then treated with FL118 (0, 1, 10, 100, and 300 nM) or cisplatin (2 µg/ml).[1]
-
After 24, 48, and 72 hours of incubation, 10 µL of CCK-8 solution was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
CSCs were treated with 10 nM FL118 for 24 and 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
The mixture was incubated in the dark at room temperature for 15 minutes.
-
Apoptotic cells were analyzed by flow cytometry.
Western Blot Analysis
-
Total protein was extracted from treated and untreated CSCs using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against Survivin, ABCG2, ALDH1A1, Oct4, P-gp, ERCC1, and GAPDH overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an ECL detection system.
Transwell Invasion Assay
-
Transwell inserts with 8 µm pores were coated with Matrigel.
-
CSCs (5 x 10⁴ cells) in serum-free medium were seeded into the upper chamber.
-
The lower chamber was filled with complete medium containing 10% FBS as a chemoattractant.
-
Cells were treated with 10 nM FL118 for 48 hours.[1]
-
Non-invading cells on the upper surface of the membrane were removed with a cotton swab.
-
Invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.
Conclusion
The available experimental evidence strongly indicates that FL118 is a more effective agent than cisplatin for targeting lung cancer stem cells. Its ability to specifically inhibit the survivin pathway, leading to the downregulation of CSC markers and drug resistance proteins, highlights its potential as a promising therapeutic strategy to overcome the challenges posed by CSCs in NSCLC. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of FL118 in lung cancer treatment.
References
- 1. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. β-catenin signaling pathway regulates cisplatin resistance in lung adenocarcinoma cells by upregulating Bcl-xl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer stem cells and cisplatin-resistant cells isolated from non-small-lung cancer cell lines constitute related cell populations - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating FL118's Potency in Tumors Overexpressing MdmX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the novel anti-cancer agent FL118, focusing on its efficacy against tumors characterized by the overexpression of the oncoprotein MdmX (also known as Mdm4). Through a detailed comparison with other MdmX-targeting alternatives, supported by experimental data, this document aims to equip researchers with the necessary information to assess FL118's potential in this specific oncological context.
Introduction to FL118 and the MdmX Target
FL118 is a novel camptothecin analogue that has demonstrated superior antitumor potency compared to FDA-approved counterparts like irinotecan and topotecan.[1][2] A key mechanism of FL118's action is its ability to induce the degradation of MdmX, a critical negative regulator of the p53 tumor suppressor.[1][2] In tumors where MdmX is overexpressed, a common mechanism of chemoresistance, FL118's ability to eliminate this oncoprotein presents a promising therapeutic strategy. This guide will delve into the specifics of FL118's action, compare its potency with other MdmX inhibitors, and provide detailed experimental protocols for further investigation.
Mechanism of Action: FL118's Impact on the p53-MdmX Signaling Pathway
FL118 exerts its anti-tumor effects in MdmX-overexpressing tumors through a distinct mechanism of action. It promotes the proteasomal degradation of MdmX, which in turn activates the p53 tumor suppressor pathway.[1] This activation leads to p53-dependent senescence in cancer cells with wild-type p53.[1] Interestingly, in cancer cells lacking functional p53 or those with high levels of MdmX, FL118 can induce cell death through a p53-independent apoptotic pathway.[1][3] This dual mechanism of action suggests that FL118 could be effective in a broader range of tumors.[3]
FL118 achieves this by altering the specificity of the Mdm2-MdmX E3 ubiquitin ligase complex. Instead of targeting p53 for degradation, FL118 promotes the Mdm2-mediated ubiquitination and subsequent degradation of MdmX itself.[1][2]
Potency of FL118 in MdmX-Overexpressing Cancer Cells
FL118 has demonstrated significant potency against various cancer cell lines, with its effectiveness being particularly pronounced in those overexpressing MdmX.
| Compound | Cell Line | MdmX Status | Potency (IC50/EC50) | Reference |
| FL118 | HCT116 (Colon Cancer) | Wild-type | < 6.4 nM | [4] |
| FL118 | HCT116 (Colon Cancer) | MdmX Overexpressing | Increased cell death compared to control | [1] |
| SJ-172550 | Retinoblastoma cells | MdmX Amplified | EC50 ~ 5 µM (for MdmX binding) | [5] |
| ALRN-6924 | MCF-7 (Breast Cancer) | Wild-type TP53 | IC50 in nM range | [6] |
| ALRN-6924 | ZR-75-1 (Breast Cancer) | Wild-type TP53 | IC50 in nM range | [6] |
Comparison with Alternative MdmX Inhibitors
Several other molecules have been developed to target the MdmX-p53 axis. Here's a comparative overview:
| Inhibitor | Type | Mechanism of Action | Clinical Development | Reference |
| FL118 | Small Molecule | Promotes MdmX degradation | Preclinical | [1][2] |
| SJ-172550 | Small Molecule | Binds to the p53-binding pocket of MdmX | Preclinical | [7] |
| CTX1 | Small Molecule | Restores p53 activity by inhibiting MdmX | Preclinical | [7] |
| RO-5963 | Small Molecule | Dual inhibitor of Mdm2 and MdmX | Preclinical | [8] |
| ALRN-6924 | Stapled Peptide | Dual inhibitor of Mdm2 and MdmX | Phase 1 Clinical Trials | [9] |
| XI-006 (NSC207895) | Small Molecule | MdmX inhibitor | Preclinical | [10] |
Experimental Protocols
To facilitate further research into FL118's efficacy, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the effect of FL118 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116 with and without MdmX overexpression)
-
Complete culture medium
-
FL118 (and other compounds for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of FL118 or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
In Vivo Ubiquitination Assay
This assay is used to determine if FL118 treatment leads to the ubiquitination of MdmX.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Plasmids expressing His-tagged ubiquitin and FLAG-tagged MdmX
-
Transfection reagent
-
FL118
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Ni-NTA agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-FLAG, anti-His, anti-MdmX, anti-ubiquitin
Procedure:
-
Co-transfect cells with plasmids expressing His-ubiquitin and FLAG-MdmX.
-
After 24-48 hours, treat the cells with FL118 and the proteasome inhibitor MG132 for 4-6 hours.
-
Lyse the cells in a denaturing lysis buffer.
-
Incubate the cell lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-FLAG or anti-MdmX antibody to detect ubiquitinated MdmX.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to investigate the interaction between Mdm2 and MdmX in the presence of FL118.
Materials:
-
Cancer cell lines
-
FL118
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-Mdm2) and for Western blotting (e.g., anti-MdmX, anti-p53)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Treat cells with FL118 and MG132.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-Mdm2) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the potential interacting partners (e.g., anti-MdmX, anti-p53).
Conclusion
FL118 presents a compelling profile as a potent anti-cancer agent, particularly for tumors overexpressing MdmX. Its unique mechanism of inducing MdmX degradation, leading to either p53-dependent senescence or p53-independent apoptosis, offers a versatile approach to combatting a significant driver of tumorigenesis and chemoresistance. While direct comparative studies with other MdmX inhibitors are still emerging, the existing data suggests that FL118's nanomolar potency and distinct mechanism of action warrant further investigation and position it as a promising candidate for the development of targeted cancer therapies. This guide provides a foundational understanding and practical protocols for researchers to explore the full potential of FL118 in this context.
References
- 1. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118 induces p53-dependent senescence in colorectal cancer cells by promoting degradation of MdmX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDMX in Cancer: A Partner of p53 and a p53-Independent Effector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The p53/MDM2/MDMX-targeted therapies—a clinical synopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Assessing FL118 Efficacy in p53-Deficient Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation, through mutation or deletion, is a common event in a majority of human cancers, often leading to therapeutic resistance and poor prognosis. This guide provides a comparative analysis of FL118, a novel small-molecule anticancer agent, and other therapeutic alternatives in the context of p53-deficient tumors.
FL118: Enhanced Efficacy in the Absence of Functional p53
FL118, a novel camptothecin analogue, has demonstrated potent antitumor activity irrespective of the p53 status of the tumor.[1][2][3][4] Intriguingly, preclinical evidence suggests that FL118 may exhibit enhanced efficacy in cancer cells lacking functional p53.[5][6][7] Studies have shown that while FL118 induces both p53/p21-dependent senescence and p53-independent apoptosis in tumors with wild-type p53, its cytotoxic effects in p53-deficient tumors are channeled exclusively through the induction of apoptosis.[8] This focused mechanism may contribute to its heightened activity in this challenging cancer subtype.
One study directly comparing isogenic cell lines found that FL118 induced 10-20% more growth inhibition and approximately two-fold more cell death in HCT116 p53-/- colorectal cancer cells compared to their p53 wild-type counterparts.[6] This suggests a potential therapeutic advantage for FL118 in the significant population of cancer patients with p53-deficient tumors.
Mechanism of Action in p53-Deficient Tumors
In the absence of functional p53, FL118's primary mechanism of action is the induction of apoptosis through the downregulation of multiple key anti-apoptotic proteins.[5][8] These include survivin, Mcl-1, XIAP (X-linked inhibitor of apoptosis protein), and cIAP2 (cellular inhibitor of apoptosis protein 2).[2][3][4][5] By simultaneously targeting these survival pathways, FL118 can effectively trigger programmed cell death in cancer cells that have lost the primary p53-mediated apoptotic checkpoint.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available half-maximal inhibitory concentration (IC50) data for FL118 and alternative therapies in cancer cell lines with varying p53 statuses. It is important to note that direct comparative studies across a comprehensive panel of cell lines are limited, and experimental conditions may vary between studies.
| Drug/Compound | Cell Line | p53 Status | IC50 (approx.) | Reference |
| FL118 | HCT116 | Wild-Type | Higher than p53-/- | [6] |
| HCT116 | p53-deficient (p53-/-) | Lower than wild-type | [6] | |
| SW620 (CRC) | Mutant | Not specified | [7][9] | |
| DLD-1 (CRC) | Wild-Type | Not specified | [7][9] | |
| APR-246 | CRL-5908 (NSCLC) | Mutant (R273H) | 16.3 ± 3.4 µM (normoxic) | [10] |
| A549 (NSCLC) | Wild-Type | Less sensitive to CDDP | [10] | |
| HN31 (HNSCC) | Mutant | 2.43 µM | [1] | |
| Pramlintide | HCT-116 (CRC) | Wild-Type | 48.67 µg/mL | [11][12][13][14] |
| HT-29 (CRC) | Mutant (R273H) | 9.10 µg/mL | [11][12][13][14] | |
| MDM2 Inhibitors | HCT116 | p53+/+ | Efficiently reduced viability | [15] |
| (Idasanutlin, Milademetan) | HCT116 | p53-/- | Efficiently reduced viability | [15] |
| TNBC cell lines | Mutant | IC50: 2.00 - 7.62 µM | [15] |
In Vivo Efficacy
Preclinical xenograft models have demonstrated the potent in vivo antitumor activity of FL118.[5][16] While direct quantitative comparisons of tumor growth inhibition in p53-deficient versus p53-wild-type xenografts are not extensively detailed in the available literature, the consistent in vitro findings suggest a strong potential for superior efficacy in p53-deficient tumors in vivo.
Alternative Therapeutic Strategies for p53-Deficient Tumors
Several alternative therapeutic strategies are being explored for the treatment of p53-deficient cancers.
-
MDM2 Inhibitors: These agents are primarily designed to reactivate wild-type p53 by preventing its degradation by MDM2.[17][18] However, some studies suggest potential p53-independent effects, and their efficacy in p53-mutant triple-negative breast cancer has been observed.[15]
-
APR-246 (eprenetapopt): This small molecule is designed to restore wild-type conformation and function to mutant p53.[1][10] Interestingly, studies have shown that APR-246 can induce cancer cell death irrespective of p53 status.[19][20]
-
Pramlintide: An amylin analogue approved for diabetes, pramlintide has shown anti-neoplastic activity, particularly in p53-deficient models.[11][12][13][14][21][22] Its mechanism involves the calcitonin receptor and RAMP3, leading to the inhibition of glycolysis and induction of apoptosis.[23]
Experimental Protocols
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Detailed Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the desired concentrations of FL118 or control vehicle for the specified duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
Data analysis will quadrant the cell population into:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Senescence Assay: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Principle: Senescent cells exhibit increased lysosomal mass and activity of β-galactosidase at a suboptimal pH of 6.0. This allows for their histochemical detection using the chromogenic substrate X-gal, which produces a blue precipitate in senescent cells.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with FL118 or control.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells with 1 mL of fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the SA-β-gal staining solution containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0.
-
Add 1 mL of the staining solution to each well.
-
Incubate the plate at 37°C overnight in a dry incubator (no CO2).
-
-
Visualization:
-
The following day, examine the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
The percentage of senescent cells can be quantified by counting the number of blue-stained cells relative to the total number of cells in multiple fields of view.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. FL118 signaling in p53-deficient tumors.
Figure 2. Key experimental workflows.
Figure 3. Signaling of alternative therapies.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pramlintide, an antidiabetic, is antineoplastic in colorectal cancer and synergizes with conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Pramlintide, an antidiabetic, is antineoplastic in colorectal cancer and synergizes with conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
- 19. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pramlintide: A Novel Therapeutic Approach for Osteosarcoma through Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. IAPP driven metabolic reprogramming induces regression of p53 - deficient tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
FL118: A Comparative Analysis of Antitumor Activity in Wild-Type vs. Mutant p53 Cancers
For Researchers, Scientists, and Drug Development Professionals
FL118, a novel camptothecin analogue, has demonstrated potent antitumor activity through distinct mechanisms that are dependent on the p53 tumor suppressor status of the cancer. This guide provides a comprehensive comparison of FL118's activity in cancers harboring wild-type p53 (wt-p53) versus those with mutant or null p53, supported by experimental data and detailed protocols.
Differential Efficacy and Cellular Outcomes
FL118 exhibits a dual mechanism of action, inducing different cellular fates depending on the p53 status of the cancer cells. In cancers with functional, wild-type p53, FL118 triggers a p53-dependent senescence program, a state of irreversible cell cycle arrest. Conversely, in cancer cells lacking functional p53, FL118 primarily drives p53-independent apoptosis, or programmed cell death.[1][2]
Experimental evidence suggests that FL118 is more effective at inducing cell death in p53-deficient or mutant cancers.[1][3][4] This characteristic makes FL118 a particularly promising agent for treating late-stage cancers, which frequently exhibit mutations in the TP53 gene and are often resistant to conventional DNA-damaging drugs.[2]
Quantitative Comparison of FL118 Activity
The following table summarizes the differential effects of FL118 on cell growth and apoptosis in isogenic colorectal cancer cell lines: HCT116 (wt-p53) and HCT116-p53-/- (p53-null).
| Parameter | HCT116 (wild-type p53) | HCT116-p53-/- (p53-null) | Reference |
| Growth Inhibition | Baseline | 10% to 20% greater inhibition | [1] |
| Cell Death (Apoptosis) | Baseline | Approximately 2-fold greater | [1] |
Signaling Pathways and Mechanisms of Action
The differential activity of FL118 is rooted in its distinct effects on cellular signaling pathways in the presence or absence of functional p53.
In wild-type p53 cancers , FL118 activates the p53 pathway by inducing the proteasomal degradation of MdmX, a key negative regulator of p53.[1][5] This leads to the accumulation and activation of p53, which in turn transcriptionally activates downstream targets like p21, resulting in cellular senescence.[1]
Caption: FL118 signaling in wild-type p53 cancer cells.
In mutant or null p53 cancers , the p53-dependent senescence pathway is abrogated. Instead, FL118 exerts its anticancer effects by inducing p53-independent apoptosis.[1][2] This is achieved through the downregulation of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[3][6][7]
Caption: FL118 signaling in mutant p53 cancer cells.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the activity of FL118.
Cell Viability and Growth Inhibition Assay
Caption: Workflow for cell viability (MTT) assay.
Protocol:
-
Cancer cells (e.g., HCT116 and HCT116-p53-/-) are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with a range of concentrations of FL118 or vehicle control for 72 hours.
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader to determine the percentage of viable cells relative to the vehicle-treated control.
Apoptosis Assay (Flow Cytometry)
Protocol:
-
Cells are treated with FL118 or vehicle control for a specified period (e.g., 48-72 hours).
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Protocol:
-
Cells are seeded in 6-well plates and treated with FL118 or vehicle.
-
After treatment, the cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.
-
The fixed cells are washed again and then incubated with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).
-
The cells are observed under a microscope for the development of a blue color, which indicates SA-β-gal activity and a senescent phenotype.[1]
Western Blot Analysis for MdmX Degradation
Protocol:
-
Cells are treated with FL118 for various time points.
-
Total cell lysates are prepared using a suitable lysis buffer.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against MdmX and a loading control (e.g., actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Conclusion
FL118 demonstrates a versatile and potent antitumor profile with a mechanism of action that is distinctly influenced by the p53 status of the cancer. Its enhanced efficacy in p53-deficient cancers highlights its potential as a valuable therapeutic agent for a challenging subset of tumors that are often resistant to standard therapies. The ability of FL118 to induce senescence in p53 wild-type tumors further broadens its therapeutic window. These findings underscore the importance of p53 status as a biomarker for predicting the response to FL118 and for guiding its clinical development.
References
- 1. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FL118 induces p53-dependent senescence in colorectal cancer cells by promoting degradation of MdmX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Anticancer Agent 118: A Comprehensive Guide for Laboratory Personnel
The safe handling and disposal of investigational anticancer compounds are paramount to ensuring the safety of laboratory personnel and the environment. Anticancer Agent 118, as a potent cytotoxic compound, requires strict adherence to established protocols for containment, decontamination, and disposal. This guide provides essential, step-by-step procedures for the proper management of waste generated from the use of this compound in a research setting.
All personnel must be trained on the specific hazards of this compound by reviewing the Safety Data Sheet (SDS) and relevant institutional policies before handling the agent.[1]
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is critical to prevent cross-contamination and ensure compliant disposal.[2][3] this compound waste is categorized into two main streams: trace chemotherapy waste and bulk chemotherapy waste.[4]
| Waste Category | Description | Container Type | Disposal Route |
| Trace Contaminated Waste | Items with minimal residual drug (less than 3% of the original volume), such as empty vials, syringes, IV bags, tubing, gloves, gowns, and bench paper.[4] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[2][5] | High-temperature incineration.[3][6] |
| Bulk Contaminated Waste | Materials saturated with this compound, including partially full vials, syringes, IV bags, and materials used to clean up spills.[4] | Black, UN-approved, leak-proof containers labeled "Bulk Chemotherapy Waste" or "Hazardous Waste".[1][4] | Regulated hazardous waste incineration.[4][7] |
| Sharps Waste | Needles, syringes with needles, and other sharp objects contaminated with any amount of this compound. | Purple-lidded or color-coded, puncture-resistant sharps containers labeled "Cytotoxic Sharps".[2] | High-temperature incineration.[2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its associated waste.[8] This includes, but is not limited to:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required.[1][9] The outer glove should be removed and disposed of as trace contaminated waste after each handling task.
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.[9]
-
Eye Protection: Safety goggles or a face shield.[9]
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the formulation of Agent 118 and the specific procedure being performed.
Spill Management
In the event of a spill, immediate and proper cleanup is essential to minimize exposure and environmental contamination.[10]
For a small spill (less than 5 mL):
-
Don appropriate PPE, including respiratory protection.[11]
-
Use a chemotherapy spill kit to absorb the liquid with absorbent pads.[10][11] If it is a powder, gently cover it with a damp absorbent pad to avoid aerosolization.[10]
-
Clean the area from the outside in with a detergent solution, followed by a thorough rinse with water.[10]
-
All cleanup materials must be disposed of as bulk contaminated waste.[4][11]
For a large spill (greater than 5 mL):
-
Evacuate the area immediately and secure it to prevent entry.[11]
-
Contact the institution's Environmental Health and Safety (EHS) department for assistance.[1]
-
Only personnel trained in hazardous waste cleanup should manage large spills.
Decontamination Procedures
Surfaces and equipment potentially contaminated with this compound should be routinely decontaminated. While specific decontamination agents for investigational drugs may not be established, a common practice involves a two-step cleaning process.[12]
Experimental Protocol for Surface Decontamination Efficacy:
-
Objective: To determine the effectiveness of various cleaning solutions in removing trace amounts of this compound from common laboratory surfaces.
-
Materials:
-
This compound stock solution
-
Stainless steel, glass, and plastic coupons
-
Cleaning solutions: 70% isopropyl alcohol, sodium hypochlorite solution (e.g., 0.1%), a commercially available surface decontaminant.
-
Sterile swabs
-
High-performance liquid chromatography (HPLC) system
-
-
Methodology:
-
Spike a known concentration of this compound onto the surface of each coupon and allow it to dry.
-
For each cleaning solution, wipe the contaminated surface with a saturated gauze pad using a standardized number of passes and pressure.
-
Swab the cleaned surface to collect any residual contamination.
-
Extract the analyte from the swab using a suitable solvent.
-
Quantify the amount of residual this compound using a validated HPLC method.
-
Calculate the percentage removal for each cleaning solution to determine its efficacy.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with this compound.
By adhering to these procedures, researchers and laboratory professionals can minimize the risks associated with the handling and disposal of this compound, ensuring a safe working environment and regulatory compliance.
References
- 1. web.uri.edu [web.uri.edu]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. biowastetn.com [biowastetn.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. danielshealth.ca [danielshealth.ca]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. europeanbiosafetynetwork.eu [europeanbiosafetynetwork.eu]
- 9. uwyo.edu [uwyo.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 12. researchgate.net [researchgate.net]
Safe Handling of Anticancer Agent 118: A Guide for Laboratory Professionals
Disclaimer: "Anticancer Agent 118" is a placeholder for a potent, investigational cytotoxic compound. The following guidelines are based on established safety protocols for handling hazardous antineoplastic and cytotoxic drugs in a research setting, such as those outlined by the National Institute for Occupational Safety and Health (NIOSH).[1][2] Always consult the specific Safety Data Sheet (SDS) for any compound you work with and adhere to your institution's safety policies.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure minimal exposure and maximum safety when handling highly active compounds like this compound.
Hazard Identification and Risk Assessment
Antineoplastic agents are classified as hazardous drugs due to their potential to be carcinogenic, mutagenic, teratogenic, or cause organ toxicity at low doses.[3][4] Exposure can occur through inhalation of aerosols or dust, skin absorption, accidental injection, or ingestion.[5][6] A thorough risk assessment is mandatory before any handling activities.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect personnel.[7][8] PPE selection depends on the specific task being performed. Double gloving, a protective gown, and eye/face protection are standard requirements.
Table 1: PPE Requirements for Handling this compound
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of chemotherapy gloves¹ | Not required unless package is damaged | Safety glasses | Not required unless package is damaged and leaking powder |
| Weighing (powder) | Double pair of chemotherapy gloves¹ | Disposable, solid-front gown (poly-coated) | Safety goggles or face shield | Fit-tested N95/N100 respirator or use in a containment device |
| Reconstitution/Dilution | Double pair of chemotherapy gloves¹ | Disposable, solid-front gown (poly-coated) | Safety goggles and face shield | Work within a certified chemical fume hood or biological safety cabinet (BSC)² |
| In-Vitro/In-Vivo Dosing | Double pair of chemotherapy gloves¹ | Disposable, solid-front gown (poly-coated) | Safety goggles or face shield | Work within a certified chemical fume hood or BSC² |
| Waste Disposal | Double pair of chemotherapy gloves¹ | Disposable, solid-front gown (poly-coated) | Safety goggles or face shield | Not required if handling sealed containers |
| Spill Cleanup | Double pair of industrial thickness gloves (e.g., nitrile, neoprene)[9] | Disposable, solid-front gown (poly-coated) | Safety goggles and face shield | Fit-tested N95/N100 respirator |
¹Chemotherapy gloves should be powder-free and tested according to ASTM D6978 standards.[7] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[10] ²Preparation of antineoplastic agents should occur in a Class II Type B2 Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI). A chemical fume hood is also acceptable.[10]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is critical to prevent contamination and exposure. All manipulations of open powders or concentrated liquids must be performed within a certified containment device.[5]
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
Chemotherapy wastes must be managed separately from other waste streams.[5][11] Segregation into "trace" and "bulk" waste is determined by the amount of residual agent.
-
Trace Chemotherapy Waste: Includes "RCRA empty" containers (containing less than 3% of the original volume), and contaminated PPE like gloves and gowns.[12][13] This waste should be placed in designated yellow chemotherapy waste containers for incineration.[11]
-
Bulk Chemotherapy Waste: Includes non-empty vials, partially used syringes, and materials used to clean up large spills.[13] This is considered hazardous chemical waste and must be disposed of in black RCRA hazardous waste containers.[4][13]
Waste Segregation and Disposal Workflow
Caption: Decision workflow for segregating and disposing of chemotherapy waste.
Experimental Protocol: Representative Signaling Pathway
As "this compound" is an investigational compound, its precise mechanism is undefined. The diagram below illustrates a common signaling pathway targeted by many modern anticancer agents, such as tyrosine kinase inhibitors (TKIs), which block signals that tell cancer cells to grow and divide.
Illustrative Tyrosine Kinase Receptor Signaling Pathway
Caption: Example signaling pathway inhibited by a tyrosine kinase inhibitor (TKI).
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 3. mtpinnacle.com [mtpinnacle.com]
- 4. web.uri.edu [web.uri.edu]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hse.gov.uk [hse.gov.uk]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. uwyo.edu [uwyo.edu]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 13. medprodisposal.com [medprodisposal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
